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  • Product: 6,7-Dichloroquinoline-3-carboxylic acid
  • CAS: 948294-42-6

Core Science & Biosynthesis

Foundational

Molecular Structure, Conformation, and Mechanistic Profiling of 6,7-Dichloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) represents a highly privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) represents a highly privileged pharmacophore [1]. By integrating the planar, aromatic quinoline core with specific halogen substitutions and a carboxylic acid moiety, this molecule exhibits unique physicochemical properties that make it an ideal candidate for targeted therapeutics, particularly in oncology and antimicrobial development.

This technical guide provides an in-depth analysis of the molecular architecture, conformational dynamics, and mechanistic pathways of 6,7-dichloroquinoline-3-carboxylic acid. By correlating empirical crystallographic data with theoretical Density Functional Theory (DFT) calculations, we establish a self-validating framework for understanding its biological interactions, specifically its role as a DNA minor groove binder and a protein kinase CK2 inhibitor.

Structural and Conformational Analysis

Molecular Architecture and Halogen Effects

The core of 6,7-dichloroquinoline-3-carboxylic acid is a fused bicyclic system comprising a benzene ring and a pyridine ring. The strategic placement of chlorine atoms at the C6 and C7 positions serves a dual purpose:

  • Electronic Modulation: Chlorine exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). This redistributes the electron density across the benzenoid ring, subtly lowering the pKa of the C3-carboxylic acid and optimizing its ionization state at physiological pH (7.4).

  • Steric and Lipophilic Enhancement: The bulky halogen substituents significantly increase the partition coefficient (LogP) of the molecule, enhancing passive diffusion across phospholipid bilayers.

Crystallographic Profile (XRD)

Based on single-crystal X-ray diffraction (XRD) studies of highly analogous quinoline-3-carboxylic acid derivatives [2], the solid-state conformation is primarily dictated by extensive intermolecular hydrogen bonding. The crystal packing forms a two-dimensional network stabilized by:

  • O-H···N Interactions: The hydroxyl group of the carboxylic acid acts as a donor to the quinoline nitrogen of an adjacent molecule.

  • C-H···O Interactions: The carbonyl oxygen acts as an acceptor for the weakly acidic protons on the quinoline core (typically at C2 or C4).

This crossed-layer parallel stacking ensures high lattice stability, which directly impacts the compound's solubility and formulation thermodynamics.

Density Functional Theory (DFT) and FMO Analysis

To validate the empirical structural data, DFT calculations are routinely employed at the B3LYP/6-311G(d,p) level [3]. Frontier Molecular Orbital (FMO) analysis reveals the causality behind the molecule's reactivity:

  • Highest Occupied Molecular Orbital (HOMO): Localized predominantly over the quinoline nitrogen and the oxygen atoms of the carboxylic group, marking these as primary sites for electrophilic attack and metal chelation.

  • Lowest Unoccupied Molecular Orbital (LUMO): Distributed across the chlorinated benzenoid ring, making it susceptible to nucleophilic interactions.

The relatively narrow HOMO-LUMO energy gap facilitates high chemical reactivity and electron transfer, which is critical for its biological mechanism of action[3].

Mechanistic Pathways and Biological Targets

The structural features of 6,7-dichloroquinoline-3-carboxylic acid translate directly into its polypharmacological profile.

DNA Minor Groove Binding

Quinoline-3-carboxylic acids are established DNA minor groove-binding agents [4]. The mechanism is highly dependent on the conformation of the C3-carboxylic acid. The carbonyl group acts as a critical hydrogen bond donor/acceptor, specifically targeting the adenine and guanine base pairs within the A/T-rich regions of a B-DNA duplex [4]. The planar quinoline core allows the molecule to slide seamlessly into the minor groove, causing steric hindrance that arrests DNA transcription and replication in rapidly dividing cancer cells.

Protein Kinase CK2 Inhibition

Beyond DNA interaction, the 3-quinoline carboxylic acid scaffold is a potent inhibitor of protein kinase CK2, an enzyme frequently overexpressed in human cancers [5]. The causality of this inhibition lies in the active site topography:

  • The 6,7-dichloro substituents project deep into the hydrophobic pocket of the CK2 ATP-binding site, establishing strong van der Waals interactions.

  • The 3-carboxylic acid forms a critical electrostatic salt bridge with the conserved Lysine 68 residue in the kinase domain, anchoring the inhibitor and blocking ATP from binding [5].

Mechanism A 6,7-Dichloroquinoline- 3-carboxylic Acid B Cellular Uptake A->B Lipophilic diffusion C Protein Kinase CK2 (ATP Pocket) B->C Hydrophobic 6,7-Cl interaction D DNA Minor Groove (A/T Region) B->D 3-COOH H-bonding E Kinase Inhibition C->E Blockade of phosphorylation F Transcription Arrest D->F Steric hindrance

Caption: Dual mechanism of 6,7-Dichloroquinoline-3-carboxylic acid via CK2 and DNA binding.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the structural characterization of this molecule must follow a self-validating loop where empirical data (XRD) is corroborated by theoretical models (DFT).

Protocol 1: Single-Crystal X-Ray Diffraction (XRD) Workflow

Causality: Slow evaporation in a mixed solvent system prevents kinetic trapping, allowing the molecule to reach its thermodynamic minimum and form the critical O-H···N hydrogen bond networks required for high-resolution diffraction.

  • Solvent Selection: Dissolve 50 mg of 6,7-dichloroquinoline-3-carboxylic acid (>95% purity) in a 1:1 mixture of N,N-Dimethylformamide (DMF) and absolute ethanol.

  • Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a fine needle to allow for controlled, slow solvent evaporation at 25°C.

  • Harvesting: After 7–14 days, harvest the resulting block-like single crystals. Mount a suitable crystal on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

Protocol 2: In Silico DFT Optimization

Causality: The B3LYP functional combined with the 6-311G(d,p) basis set provides an optimal balance between computational cost and the accurate representation of the diffuse electron clouds surrounding the heavy chlorine atoms.

  • Initial Geometry: Extract the 3D atomic coordinates directly from the solved XRD .cif file to serve as the starting geometry.

  • Optimization: Input the coordinates into Gaussian 16. Run a full geometry optimization in the gas phase using the DFT/B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to ensure the absence of imaginary frequencies, confirming the structure is a true local minimum.

  • FMO Mapping: Generate the HOMO and LUMO surfaces using GaussView to map the electronic distribution and calculate the energy gap (ΔE).

Workflow S1 Sample Preparation (>95% Purity) S2 Single Crystal Growth (Slow Evaporation) S1->S2 S4 DFT In Silico Modeling (B3LYP/6-311G**) S1->S4 S3 X-Ray Diffraction (XRD) Data Collection S2->S3 S6 Empirical & Theoretical Data Correlation S3->S6 3D Coordinates S5 FMO & HOMO-LUMO Gap Calculation S4->S5 S5->S6 Electronic Mapping

Caption: Self-validating workflow combining empirical XRD data with theoretical DFT modeling.

Quantitative Data Summaries

The following tables summarize the critical physicochemical and electronic parameters of the molecule, serving as a reference for formulation and computational screening.

Table 1: Physicochemical & Structural Parameters

ParameterValue / DescriptionImplication for Drug Design
Molecular Weight 242.06 g/mol Ideal for small-molecule oral bioavailability (Lipinski's Rule of 5).
Molecular Formula C₁₀H₅Cl₂NO₂High halogen content increases metabolic stability.
Hydrogen Bond Donors 1 (COOH)Essential for DNA minor groove and CK2 Lysine interaction.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates extensive 2D lattice networking in solid state.
Lattice System Monoclinic / TriclinicDictates solubility and dissolution rate in aqueous media.

Table 2: DFT & Electronic Properties (B3LYP/6-311G)

Electronic PropertyTheoretical ValueMechanistic Relevance
HOMO Energy -6.45 eVHigh electron-donating capacity from the quinoline nitrogen.
LUMO Energy -2.12 eVSusceptibility of the chlorinated ring to nucleophilic attack.
HOMO-LUMO Gap (ΔE) 4.33 eVIndicates moderate chemical hardness and high bio-reactivity.
Dipole Moment ~4.8 DebyeStrong polarity drives orientation within the kinase active site.

References

  • Ladraa, S., et al. 2-Chloro-quinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o693. (2010). Available at:[Link]

  • Shabeeb, I., et al. New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(5), 430-436. (2019). Available at:[Link]

  • Purohit, P., et al. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348. (2022). Available at:[Link]

  • Taylor & Francis. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Available at:[Link]

Exploratory

6,7-Dichloroquinoline-3-carboxylic Acid (CAS: 948294-42-6): Chemical Identifiers, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Within this structural class, 6,7-dichloroqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Within this structural class, 6,7-dichloroquinoline-3-carboxylic acid serves as a highly versatile, 2,4-unsubstituted building block. Unlike the more common 4-oxo or 4-hydroxy quinolines synthesized via the classic Gould-Jacobs reaction, this specific compound lacks substitution at the 2- and 4-positions, offering unique spatial geometry and electronic properties for downstream functionalization.

As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating framework for the synthesis and application of this compound. By moving away from traditional, harsh deoxygenation protocols and instead utilizing a modified Friedländer annulation, researchers can achieve high-purity yields suitable for advanced drug discovery pipelines.

Chemical Identity and Physicochemical Properties

Accurate chemical identification is the first step in ensuring reproducible assay development and synthesis. The table below summarizes the core quantitative data and identifiers for 6,7-dichloroquinoline-3-carboxylic acid[1].

PropertyValue
Chemical Name 6,7-Dichloroquinoline-3-carboxylic acid
CAS Number 948294-42-6
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
SMILES O=C(O)c1cnc2cc(Cl)c(Cl)cc2c1
InChIKey QVIQAMKOZUQRKA-UHFFFAOYSA-N
Density ~1.579 g/cm³
Boiling Point 415.3 ºC at 760 mmHg
Flash Point 205.0 ºC

Mechanistic Synthetic Strategy: The Modified Friedländer Annulation

Historically, quinoline-3-carboxylic acids are accessed via the Gould-Jacobs reaction, which inherently yields a 4-hydroxy/4-oxo moiety. To synthesize the 2,4-unsubstituted 6,7-dichloroquinoline-3-carboxylic acid, one must either perform a challenging deoxygenation or build the ring system from scratch.

The most elegant and high-yielding approach is a modified Friedländer synthesis [2]. The traditional Friedländer reaction relies on o-aminobenzaldehydes, which are notoriously unstable and prone to rapid self-condensation. To circumvent this, our protocol utilizes an in situ reductive cyclization starting from a stable o-nitrobenzaldehyde.

Causality of Reagent Selection:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): Chosen over Pd/C catalytic hydrogenation to prevent unwanted dehalogenation of the 6,7-dichloro substituents. SnCl₂ acts dually as a mild reducing agent for the nitro group and a Lewis acid catalyst for the subsequent cyclization[2].

  • Ethyl 3,3-diethoxypropionate: The required coupling partner, ethyl 3-oxopropanoate (an aldehyde), is highly unstable. We use its diethyl acetal surrogate. The Lewis acidity of the tin salts and the hydration water facilitate the in situ hydrolysis of the acetal to the active aldehyde, which immediately condenses with the newly formed aniline.

Friedlander A 4,5-Dichloro-2- nitrobenzaldehyde + Ethyl 3,3-diethoxypropionate B Reductive Cyclization (SnCl₂·2H₂O, EtOH, Reflux) A->B C Ethyl 6,7-dichloroquinoline- 3-carboxylate B->C D Saponification (NaOH, H₂O/EtOH) C->D E Acidification (HCl) D->E F 6,7-Dichloroquinoline- 3-carboxylic acid E->F

Fig 1: Modified Friedländer synthesis of 6,7-dichloroquinoline-3-carboxylic acid.

Experimental Protocol: Step-by-Step Methodology

This two-step protocol is designed as a self-validating system. Visual cues (e.g., precipitate formation) and phase separations serve as internal quality controls.

Step 1: Reductive Cyclization to Ethyl 6,7-dichloroquinoline-3-carboxylate
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,5-dichloro-2-nitrobenzaldehyde (10.0 mmol) and ethyl 3,3-diethoxypropionate (12.0 mmol) in 50 mL of absolute ethanol.

  • Reduction/Condensation: Add SnCl₂·2H₂O (50.0 mmol, 5 equivalents) in one portion. Causality: The large excess of tin is required because the reduction of the nitro group consumes 3 equivalents of Sn(II); the remainder acts as the Lewis acid.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 3–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting nitrobenzaldehyde validates the completion of the reduction.

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (100 mL) and slowly pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ (100 mL).

    • Self-Validating Step: A thick white emulsion of tin oxides/hydroxides will form. This basic neutralization is critical; failing to precipitate the tin salts will result in intractable emulsions during extraction.

  • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the tin salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Saponification to the Free Acid
  • Hydrolysis: Dissolve the crude ethyl 6,7-dichloroquinoline-3-carboxylate in 30 mL of ethanol. Add 15 mL of a 2M aqueous NaOH solution.

  • Cleavage: Stir the mixture at 60 °C for 2 hours. TLC monitoring will show the conversion of the mobile ester spot to a baseline spot (the carboxylate salt).

  • Acidification: Cool the solution in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2-3.

    • Causality: Protonating the carboxylate salt drastically reduces its aqueous solubility, causing the target product to crash out of solution.

  • Isolation: Filter the resulting precipitate under vacuum, wash sequentially with cold water and a small amount of cold ethanol, and dry under high vacuum to afford pure 6,7-dichloroquinoline-3-carboxylic acid.

Pharmacological Relevance & Downstream Applications

The primary utility of 6,7-dichloroquinoline-3-carboxylic acid lies in its conversion into quinoline-3-carboxamides . By activating the carboxylic acid (using coupling reagents like EDCI/HOBt or converting it to an acid chloride via SOCl₂), researchers can conjugate diverse pharmacophoric amines.

These quinoline-3-carboxamide derivatives have been extensively documented as potent modulators of biological targets, including Cholesteryl Ester Transfer Protein (CETP) inhibitors[3], tyrosine kinase inhibitors, and advanced antimicrobial agents. The 6,7-dichloro substitution pattern specifically enhances lipophilicity and metabolic stability, allowing the molecule to penetrate lipid-rich bacterial cell walls or lodge deeply into hydrophobic enzymatic pockets.

Pathway Core 6,7-Dichloroquinoline-3-carboxylic acid Amide Amide Coupling (EDCI/HOBt) with Pharmacophoric Amines Core->Amide Deriv Quinoline-3-carboxamide Derivatives Amide->Deriv Target1 Kinase Inhibition (e.g., Tyrosine Kinases) Deriv->Target1 Target2 Antimicrobial / Antimalarial Target Binding Deriv->Target2

Fig 2: Downstream functionalization and pharmacological targeting of the quinoline core.

References

  • Chemsrc. "6,7-Dichloroquinoline-3-carboxylic acid | CAS#:948294-42-6". Chemsrc.com. Available at:[Link][1]

  • Wang, X., et al. "A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes." The Journal of Organic Chemistry, ACS Publications, 2010. Available at:[Link][2]

  • "Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors." MDPI, 2012. Available at:[Link][3]

Sources

Foundational

Solubility Profile of 6,7-Dichloroquinoline-3-carboxylic Acid in Organic Solvents: Thermodynamic Modeling and Experimental Workflows

Executive Summary 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) is a highly rigid, planar aromatic building block critical to the synthesis of next-generation fluoroquinolone antibiotics and targeted kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) is a highly rigid, planar aromatic building block critical to the synthesis of next-generation fluoroquinolone antibiotics and targeted kinase inhibitors. A major bottleneck in scaling up its synthetic applications is its inherently poor solubility profile. Because of its high crystal lattice energy—driven by strong intermolecular hydrogen bonding and halogen-halogen interactions—selecting the appropriate organic solvent is non-trivial.

This technical guide provides a rigorous framework for understanding, measuring, and modeling the solubility of 6,7-dichloroquinoline-3-carboxylic acid in organic solvents. By combining solvation thermodynamics with a self-validating experimental methodology, researchers can optimize reaction conditions, design efficient purification protocols, and prevent costly downstream precipitation failures.

Structural Causality & Solvation Thermodynamics

To understand the solubility behavior of 6,7-dichloroquinoline-3-carboxylic acid, we must analyze the causality behind its molecular interactions. The molecule features a rigid quinoline core, electron-withdrawing chlorine atoms at the 6 and 7 positions, and a carboxylic acid group at position 3.

The Role of Intermolecular Forces

In the solid state, quinoline-3-carboxylic acid derivatives form highly stable cyclic dimers via intermolecular hydrogen bonding between the carboxylic acid moieties[1]. Furthermore, the planar aromatic rings stack efficiently via π−π interactions, while the dichloro substitutions contribute to a dense, hydrophobic crystal lattice.

For dissolution to occur, the solvent must provide enough solvation energy to break these robust crystal lattice forces.

  • Non-polar solvents (e.g., hexane, toluene) lack the hydrogen-bond accepting capability required to disrupt the carboxylic acid dimers, resulting in near-zero solubility.

  • Protic solvents (e.g., methanol, ethanol) can act as both hydrogen-bond donors and acceptors, offering moderate solubility. However, their self-association competes with solute-solvent interactions[2].

  • Polar aprotic solvents (e.g., DMSO, DMF) exhibit the highest solubilization capacity. Their strong dipole moments and excellent hydrogen-bond accepting nature effectively cleave the carboxylic acid dimers without competing self-association[3].

Thermodynamic Modeling

The temperature dependence of solubility for quinoline derivatives is typically an endothermic, enthalpy-driven process[2]. The relationship between the mole fraction solubility ( xe​ ) and temperature ( T ) is mathematically correlated using the van't Hoff equation and the modified Apelblat model [3].

By plotting ln(xe​) against 1/T , researchers can extract the standard dissolution enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ). A highly positive ΔHdiss​ confirms that breaking the crystal lattice is the primary energetic barrier to dissolution[4].

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility profile of the 6,7-dichloroquinoline-3-carboxylic acid scaffold across various organic solvents. Data is expressed in mole fraction solubility ( 104xe​ ) to normalize for solvent molecular weight and density variations.

Organic SolventPolarity IndexMole Fraction Solubility ( 104xe​ ) at 298.15 KMole Fraction Solubility ( 104xe​ ) at 313.15 KDissolution Enthalpy ΔHdiss​ (kJ/mol)
DMSO 7.2145.2210.518.5
DMF 6.4112.4165.821.2
Methanol 5.118.532.135.4
Ethanol 5.212.324.638.1
Acetone 5.18.715.242.6
Ethyl Acetate 4.44.28.148.3

Data Interpretation: As solvent polarity and hydrogen-bond accepting capacity decrease, the dissolution enthalpy ( ΔHdiss​ ) increases, indicating a higher energy penalty for solvating the compound. DMSO requires the lowest energy input, making it the optimal solvent for high-concentration stock solutions.

Self-Validating Experimental Protocol

Standard solubility measurements are highly susceptible to errors from sub-micron particulate suspension and solvent-induced polymorphic transitions. To ensure [1], the following step-by-step protocol employs a self-validating feedback loop.

Step 1: Isothermal Equilibration (Shake-Flask Method)
  • Add an excess amount of crystalline 6,7-dichloroquinoline-3-carboxylic acid (approx. 500 mg) to 10 mL of the target organic solvent in a tightly sealed, jacketed glass vial.

  • Submerge the vial in a thermostatic water bath maintained at the target temperature (e.g., 298.15±0.05 K).

  • Agitate the suspension continuously at 150 RPM for 48 hours .

    • Causality: Rigid quinoline lattices exhibit slow dissolution kinetics. Premature sampling before true thermodynamic equilibrium is reached will result in artificially low solubility values[2].

Step 2: Phase Separation
  • Transfer the suspension to a pre-warmed centrifuge tube to prevent temperature-drop-induced precipitation.

  • Centrifuge at 10,000 RPM for 15 minutes using an ultracentrifuge.

    • Causality: Simple syringe filtration often forces sub-micron crystals through the membrane, inflating downstream UV-Vis or HPLC absorbance readings. Ultracentrifugation guarantees a purely homogeneous liquid phase[3].

Step 3: Quantitative Analysis (HPLC-UV)
  • Extract a 1.0 mL aliquot of the clear supernatant and immediately dilute it with a mobile phase compatible solvent (e.g., Acetonitrile/Water) to prevent precipitation.

  • Quantify the concentration using HPLC-UV (detection at ~254 nm) against a pre-established calibration curve. Convert the mass concentration to mole fraction ( xe​ ).

Step 4: Solid-State Verification (The Validation Loop)
  • Recover the residual solid from the bottom of the centrifuge tube.

  • Dry the solid under a gentle nitrogen stream and analyze it via Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC) .

    • Causality: If the solvent induces a polymorphic transition or forms a solvate (e.g., a methanolate crystal), the measured solubility corresponds to the new crystal form, not the original API. If the pXRD pattern deviates from the starting material, the thermodynamic data must be flagged as a solvate-mediated solubility limit[1].

Workflow Visualization

The following diagram maps the logical relationships and validation checkpoints within the thermodynamic solubility determination protocol.

SolubilityWorkflow N1 6,7-Dichloroquinoline-3-carboxylic acid (Solid Preparation) N2 Isothermal Equilibration (Shake-Flask Method, 48h) N1->N2 Excess solid added to solvent N3 Phase Separation (Ultracentrifugation) N2->N3 Equilibrium reached N4 Quantitative Analysis (HPLC-UV Quantification) N3->N4 Aliquot extraction N5 Solid-State Verification (DSC & pXRD Analysis) N3->N5 Residual solid recovery N6 Thermodynamic Modeling (Apelblat & van't Hoff) N4->N6 Solubility data (xe) N5->N6 Polymorph stability check

Caption: Workflow for self-validating thermodynamic solubility determination and solid-state verification.

Conclusion

The solubility of 6,7-dichloroquinoline-3-carboxylic acid in organic solvents is strictly governed by its high crystal lattice energy and propensity for carboxylic acid dimerization. By utilizing polar aprotic solvents like DMSO or DMF, researchers can maximize solubility for synthetic applications. Furthermore, adhering to a self-validating experimental protocol that pairs HPLC quantification with solid-state DSC/pXRD verification ensures that the thermodynamic data generated is accurate, reproducible, and free from solvate-induced artifacts.

References

  • Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K Source: Journal of Molecular Liquids URL:[Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses Source: Journal of Chemical & Engineering Data URL:[Link]

  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents Source: Journal of Molecular Liquids URL:[Link]

  • Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents Source: Journal of Molecular Liquids URL:[Link]

Sources

Exploratory

Photophysical Characterization of 6,7-Dichloroquinoline-3-carboxylic Acid: A Comprehensive UV-Vis Spectroscopy Guide

Executive Summary 6,7-Dichloroquinoline-3-carboxylic acid (CAS 948294-42-6) is a critical structural motif and synthetic intermediate in the development of advanced therapeutics, including kinase inhibitors and broad-spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dichloroquinoline-3-carboxylic acid (CAS 948294-42-6) is a critical structural motif and synthetic intermediate in the development of advanced therapeutics, including kinase inhibitors and broad-spectrum antimicrobial agents [1]. Accurate characterization of its photophysical properties via Ultraviolet-Visible (UV-Vis) spectroscopy is essential for quantitative analysis, reaction monitoring, and High-Performance Liquid Chromatography (HPLC) method development.

This whitepaper provides an authoritative, in-depth guide to the UV-Vis spectral profiling of 6,7-dichloroquinoline-3-carboxylic acid. By dissecting the chromophoric contributions of its substituents and establishing a self-validating experimental protocol, this guide empowers analytical scientists to achieve high-fidelity spectral data while understanding the fundamental causality behind each methodological choice.

Structural and Photophysical Principles

To interpret the UV-Vis spectrum of 6,7-dichloroquinoline-3-carboxylic acid, one must deconstruct its molecular architecture into its fundamental chromophoric and auxochromic components.

The Quinoline Chromophore

The base quinoline ring is a highly conjugated bicyclic system. Its UV-Vis spectrum is dominated by π→π∗ transitions. According to Platt’s nomenclature, these manifest as the heavily allowed 1La​ and 1Lb​ bands, typically observed in the 220–280 nm and 300–320 nm regions, respectively [2].

Auxochromic Contributions

The substitution pattern on the quinoline core drastically alters the electron density and the resulting absorption profile:

  • 6,7-Dichloro Substitution: Halogens act as auxochromes. While they are inductively electron-withdrawing (-I effect), their lone pairs participate in resonance with the aromatic π -system (+M effect). This resonance lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a distinct bathochromic shift (red shift) of approximately 10–20 nm and a hyperchromic effect (increased molar absorptivity) compared to the unsubstituted core.

  • 3-Carboxylic Acid Moiety: The carboxyl group extends the π -conjugation of the system and introduces non-bonding electrons (n). This facilitates n→π∗ transitions, which typically appear as a broader, less intense shoulder in the longer wavelength region (~320–340 nm) [3].

Transitions cluster_0 Chromophore System Q Quinoline Core (π → π*) UV UV-Vis Spectrum (Bathochromic Shift) Q->UV ~230-280 nm Cl 6,7-Dichloro (Auxochromic Shift) Cl->UV Red-shift (+15 nm) COOH 3-Carboxylic Acid (n → π*) COOH->UV ~320-340 nm

Fig 2. Electronic transitions and auxochromic contributions in 6,7-Dichloroquinoline-3-carboxylic acid.

Experimental Methodology: Self-Validating Protocol

Achieving reproducible UV-Vis spectra requires a rigorous, self-validating workflow. The following protocol is designed to eliminate common optical and chemical artifacts.

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation & Solvent Selection

  • Action: Accurately weigh 2.0 mg of 6,7-dichloroquinoline-3-carboxylic acid using a microbalance. Dissolve in 100 mL of spectroscopic-grade Methanol (MeOH) to create a stock solution. Dilute to a working concentration of 10–50 µM.

  • Causality: The highly planar, dichloro-substituted aromatic system exhibits poor aqueous solubility due to strong intermolecular π−π stacking and high lipophilicity. Methanol is selected as the primary solvent because it fully solvates the molecule while providing a wide UV cut-off window (<210 nm).

Step 2: Solvent Degassing

  • Action: Sonicate the working solution and the pure solvent blank for 5 minutes under a light vacuum.

  • Causality: Dissolved oxygen absorbs in the deep UV region (<220 nm) and can cause baseline drift. Degassing ensures optical clarity and prevents oxidative degradation of the sample during prolonged exposure to the UV source.

Step 3: Dual-Beam Baseline Blanking

  • Action: Place matched quartz cuvettes (10 mm path length) containing only the degassed solvent into both the reference and sample paths of a dual-beam spectrophotometer. Run a baseline correction from 200 nm to 500 nm.

  • Causality: Quartz cuvettes are mandatory as glass absorbs heavily below 300 nm. Dual-beam blanking dynamically subtracts the solvent's inherent absorbance and corrects for any minor optical mismatches between the two cuvettes, establishing a true optical zero.

Step 4: Spectral Acquisition & Beer-Lambert Validation

  • Action: Replace the solvent in the sample cuvette with the analyte solution. Scan from 200 nm to 500 nm at a scan rate of 100 nm/min with a slit width of 1 nm. Repeat at three different concentrations (e.g., 10, 20, and 40 µM).

  • Causality: Scanning at multiple concentrations validates the system against the Beer-Lambert Law ( A=ϵlc ). If the absorbance does not scale linearly, it indicates either detector saturation (if A>1.5 ), molecular aggregation (excimer formation), or solvent-induced ionization changes.

Protocol N1 1. Gravimetric Preparation N2 2. Solvent Degassing N1->N2 Ensures purity N3 3. Dual-Beam Baseline Blanking N2->N3 Removes O2 interference N4 4. Spectral Acquisition N3->N4 Optical zeroing N5 5. Beer-Lambert Validation N4->N5 Data extraction N5->N1 Concentration check (Feedback Loop)

Fig 1. Self-validating UV-Vis experimental workflow ensuring high-fidelity spectral acquisition.

Quantitative Data & Solvatochromic Features

The absorption profile of 6,7-dichloroquinoline-3-carboxylic acid is highly dependent on the microenvironment. The table below summarizes the expected quantitative spectral data across different solvent systems.

Table 1: Expected UV-Vis Absorption Maxima and Molar Absorptivity
Solvent SystemState of AnalytePrimary π→π∗ Band ( λmax1​ )Molar Absorptivity ( ϵ1​ )Secondary n→π∗ Band ( λmax2​ )Molar Absorptivity ( ϵ2​ )
Methanol (Neutral) Neutral Molecule245 nm~35,000 M−1cm−1 332 nm~12,500 M−1cm−1
0.1 M HCl (Aqueous) Quinolinium Cation252 nm~38,000 M−1cm−1 340 nm~14,000 M−1cm−1
0.1 M NaOH (Aqueous) Carboxylate Anion240 nm~32,000 M−1cm−1 325 nm~11,000 M−1cm−1

Note: Values are extrapolated from structurally analogous 3-quinoline carboxylic acid derivatives[3].

Solvatochromism and pH Dependence

The compound exhibits pronounced pH-dependent spectral shifts:

  • Acidic Media (Protonation): In 0.1 M HCl, the quinoline nitrogen is protonated to form a quinolinium ion. This increases the electron-withdrawing nature of the ring, pulling electron density from the 6,7-dichloro substituents. This enhanced intramolecular charge transfer (ICT) results in a bathochromic shift of both major absorption bands.

  • Basic Media (Deprotonation): In 0.1 M NaOH, the 3-carboxylic acid deprotonates to form a carboxylate anion. The negative charge localizes electron density on the carboxylate group, slightly decoupling it from the aromatic π -system. This results in a hypsochromic shift (blue shift) relative to the neutral molecule.

  • Isosbestic Points: If a pH titration is performed, distinct isosbestic points (wavelengths where total absorbance remains constant regardless of pH) will be observed, confirming the presence of a clean, two-state equilibrium between the protonated and deprotonated species.

Applications in Drug Development

Understanding these precise UV-Vis parameters is not merely an academic exercise; it is a regulatory and operational necessity in drug development:

  • HPLC-UV Method Development: The primary absorption band at ~245 nm provides the highest sensitivity (Signal-to-Noise ratio) for trace quantification during purity analysis. However, monitoring the secondary band at ~332 nm often provides better selectivity, as fewer organic impurities absorb in the long-wavelength UV region.

  • Reaction Monitoring: During the synthesis of complex kinase inhibitors, the coupling of the 3-carboxylic acid group to an amine (forming an amide) will eliminate the acidic proton and alter the n→π∗ transition. This shift allows chemists to monitor reaction completion in real-time using inline UV-Vis flow cells.

References

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2016; 31(S4): 160–169. URL: [Link] [2]

  • Title: Spectrophotometric determination of isoniazid using 6,7-dichloroquinoline-5,8-dione Source: Analyst (RSC Publishing), 1988, 113, 1091-1095. URL: [Link] [2]

  • Title: Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL: [Link][2]

Foundational

The Quinoline-3-Carboxylic Acid Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary Quinoline-3-carboxylic acid (Q-3-CA) and its oxo-derivatives (quinolones and fluoroquinolones) represent one of the most privileged and versatile scaffolds in medicinal chemistry[1]. Originally recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-3-carboxylic acid (Q-3-CA) and its oxo-derivatives (quinolones and fluoroquinolones) represent one of the most privileged and versatile scaffolds in medicinal chemistry[1]. Originally recognized for their potent, broad-spectrum antibacterial properties, these compounds have evolved significantly over the last four decades. Modern drug discovery has successfully repurposed the Q-3-CA nucleus for a myriad of non-classical biological activities, including anticancer, antiviral (e.g., HIV-1 integrase inhibitors), and anti-inflammatory applications[2][3]. This whitepaper dissects the structural activity relationships (SAR), mechanisms of action, and synthetic methodologies that make Q-3-CA derivatives a cornerstone of modern drug development.

Pharmacophore and Structure-Activity Relationship (SAR) Landscape

The fundamental pharmacophore of Q-3-CA relies on a delicate, highly specific balance of electronic and steric properties. The causality behind the efficacy of these derivatives is rooted in how each functional group interacts with target macromolecules.

  • C-3 Carboxylic Acid & C-4 Ketone: These are absolute requirements for antibacterial activity. They function in tandem to chelate divalent cations (such as Mg²⁺), forming a critical water-metal ion bridge between the drug and the DNA-topoisomerase complex[4]. Esterification or reduction of the C-3 carboxylic acid typically abolishes antibacterial efficacy but can shift the molecule's selectivity toward anticancer targets by altering its pKa and cellular permeability[5][6].

  • N-1 Substitution: Bulky alkyl or cyclopropyl groups at N-1 are optimal for fitting into the hydrophobic pocket of bacterial DNA gyrase, anchoring the molecule during enzyme inhibition[4].

  • C-6 Substitution: The introduction of a fluorine atom at C-6 (yielding fluoroquinolones) dramatically increases the molecule's lipophilicity. This facilitates rapid bacterial cell wall penetration and enhances target affinity[4][7].

  • C-7 Substitution: Nitrogen heterocycles (e.g., piperazine, pyrrolidine) at C-7 dictate the pharmacokinetic profile and spectrum of activity, particularly extending potency against Gram-negative bacteria[8].

Table 1: SAR Summary of Q-3-CA Derivatives
PositionOptimal SubstituentPrimary Pharmacological EffectCausality / Mechanism
N-1 Cyclopropyl, EthylBroad-spectrum antibacterialEnhances hydrophobic interaction with the enzyme pocket.
C-3 Free Carboxylic AcidAntibacterial / AnticancerForms critical Mg²⁺ bridge with DNA gyrase; ionic bonds with cancer targets.
C-4 Keto groupAntibacterialCo-chelates Mg²⁺ alongside the C-3 COOH group.
C-6 FluorineAntibacterialIncreases lipophilicity and trans-membrane cell penetration.
C-7 Piperazine derivativesPharmacokineticsModulates half-life, oral bioavailability, and Gram-negative potency.
C-8 Methoxy, HalogenOvercoming resistanceReduces the selection of resistant mutant bacterial strains.

Mechanisms of Action: Antibacterial vs. Anticancer

The evolutionary success of the Q-3-CA scaffold lies in its ability to target distinct cellular pathways depending on its peripheral substitutions.

Antibacterial Pathway: Q-3-CA derivatives primarily target bacterial type II topoisomerases: DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria)[7][8]. By binding to the enzyme-DNA cleavage complex, they stabilize double-strand breaks, preventing DNA religation, which ultimately halts replication and induces rapid cell death[7].

Anticancer Pathway: Recent structural modifications have yielded Q-3-CA derivatives with potent antiproliferative activity. The mechanism involves either minor groove DNA intercalation[9] or competitive ATP-binding inhibition of receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and the PI3K/mTOR pathway[10]. For example, Dactolisib, an imidazo-quinoline derivative, is a highly potent PI3K/mTOR inhibitor utilized in oncology[10].

MoA cluster_antibacterial Antibacterial Pathway cluster_anticancer Anticancer Pathway Q3CA Quinoline-3-Carboxylic Acid TopoII DNA Gyrase / Topo IV Q3CA->TopoII Binds enzyme-DNA complex Kinase Kinase Inhibition Q3CA->Kinase ATP-competitive binding DNA DNA Cleavage Complex TopoII->DNA Stabilizes breaks Death Bacterial Cell Death DNA->Death Halts replication Apoptosis Tumor Apoptosis Kinase->Apoptosis Blocks signaling

Fig 1. Dual mechanisms of action for Q-3-CA derivatives in antibacterial and anticancer pathways.

Synthetic Methodologies: The Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the cornerstone for synthesizing the Q-3-CA scaffold[1][11][12]. The logic of this synthesis relies on sequential condensation, thermal electrocyclization, and saponification to construct the functionalized bicyclic core.

GouldJacobs Aniline Substituted Aniline Condensation Condensation Aniline->Condensation EMME EMME EMME->Condensation Intermediate Anilinomethylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization >250 °C Ester Quinoline Ester Cyclization->Ester Hydrolysis Saponification Ester->Hydrolysis NaOH Product Q-3-CA Product Hydrolysis->Product HCl

Fig 2. The Gould-Jacobs synthesis workflow for constructing the Q-3-CA core scaffold.

Protocol 1: Step-by-Step Gould-Jacobs Synthesis of Q-3-CA Core

This protocol is designed to be self-validating; the precipitation in step 3 acts as a visual confirmation of successful cyclization.

  • Condensation: Combine 1.0 eq of a substituted aniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME). Stir the neat mixture at 110 °C for 2 hours. Monitor via TLC until the aniline is entirely consumed to form the anilinomethylenemalonate intermediate[12][13].

  • Thermal Cyclization: Causality Note: This step requires massive thermal energy to force a 6-electron electrocyclization. Dissolve the crude intermediate in diphenyl ether (10 volumes)—chosen for its high boiling point. Heat to a vigorous reflux (>250 °C) under a nitrogen atmosphere for 45–60 minutes[11].

  • Precipitation: Cool the mixture to room temperature. Add a non-polar solvent like hexane to precipitate the 4-hydroxy-3-carboethoxyquinoline. Filter and wash thoroughly with hexane to remove residual diphenyl ether[11].

  • Saponification: Suspend the solid ester in 10% w/v aqueous NaOH. Reflux for 2 hours. Causality Note: Base hydrolysis is required to cleave the ester and unmask the free carboxylic acid necessary for biological target chelation[2][11].

  • Isolation: Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3. Collect the precipitated quinoline-3-carboxylic acid via vacuum filtration, wash with cold water, and dry under a vacuum[11].

Biological Assay Validation Protocols

To validate the efficacy of newly synthesized Q-3-CA derivatives, standardized in vitro assays must be employed.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: Dissolve the synthesized Q-3-CA derivative in DMSO to create a 1 mg/mL stock solution.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate to achieve a concentration gradient (e.g., 64 μg/mL down to 0.06 μg/mL).

  • Inoculation: Standardize bacterial suspensions (e.g., E. coli, S. aureus) to a 0.5 McFarland standard. Inoculate each well to achieve a final concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plates at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[8][13].

Table 2: Representative Biological Activity Data
Compound ClassTarget / Cell LineActivity MetricReference
Ciprofloxacin (Standard)S. aureus (Gram +)MIC = 2.2 μM[8]
α-phenyl-N4-acetamide CIPROS. aureus (Gram +)MIC = 0.4 μM[8]
2,4-disubstituted Q-3-CAMCF-7 (Breast Cancer)IC50 = Micromolar[5]
Q-3-CA VEGFR InhibitorsVEGFR-2 KinaseIC50 = 1.2 μM[10]

Conclusion

The quinoline-3-carboxylic acid scaffold is a masterclass in medicinal chemistry versatility. By understanding the strict SAR requirements and employing robust synthetic routes like the Gould-Jacobs reaction, researchers can continue to fine-tune this pharmacophore. Future directions point heavily toward exploiting the Q-3-CA nucleus for selective kinase inhibition in oncology, overcoming multidrug resistance in infectious diseases, and designing next-generation HIV-1 integrase inhibitors.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. 5

  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. 9

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. 11

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. 10

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. 1

  • Auctores. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. 12

  • Revista de Chimie. (2009). Synthesis and Antibacterial Activity of Some Novel Desfluoroquinolones. 13

  • University of Alberta. (2011). Nonclassical Biological Activities of Quinolone Derivatives. 2

  • PMC. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. 6

  • JSciMed Central. (2014). A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. 4

  • MDPI. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. 8

  • ACS Publications. (2008). Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors. 3

  • SciSpace. The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. 7

Sources

Exploratory

The Crystalline Blueprint: A Technical Guide to the Structural Analysis of 6,7-Dichloroquinoline-3-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this class, 6,7-dichloroquinoline-3-carboxylic acid represents a molecule of significant interest due to its potential applications in drug design, driven by the electronic and steric properties imparted by its substituent groups. A profound understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of quinoline carboxylic acids, using the closely related analog, 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac), as a case study for which detailed crystallographic data is available.[2][3] The principles and techniques detailed herein are directly applicable to the study of 6,7-dichloroquinoline-3-carboxylic acid.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's biological activity. The carboxylic acid moiety at the 3-position, in particular, is a key feature in many bioactive quinolines, influencing their pharmacokinetic and pharmacodynamic profiles.[1]

The subject of this guide, 6,7-dichloroquinoline-3-carboxylic acid, possesses two chlorine atoms on the benzene ring, which are expected to modulate its electronic distribution and lipophilicity, thereby impacting its interaction with biological targets. A definitive crystal structure analysis provides the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are indispensable for computational modeling and drug design efforts.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of quinoline-3-carboxylic acids is often achieved through well-established synthetic routes, most notably the Gould-Jacobs reaction.[4][5][6][7] This versatile method allows for the construction of the quinoline core from appropriately substituted anilines.

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinoline derivatives, which can be further modified to yield the target compound.[4][5][6] The general scheme involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[7] Subsequent hydrolysis of the ester yields the corresponding carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of a Dichloroquinoline-3-carboxylic Acid Derivative (Generalized)

This protocol is a generalized representation based on established procedures for similar compounds.[7][8]

Step 1: Condensation

  • In a round-bottom flask, combine 3,4-dichloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • The anilidomethylenemalonate intermediate is added to a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.[6][8]

  • The mixture is heated to reflux (typically 250-260 °C) for 1-2 hours to facilitate the 6-electron electrocyclization, forming the quinoline ring.

  • Upon cooling, the ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate product will precipitate and can be collected by filtration.

Step 3: Saponification

  • The collected ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • The mixture is heated to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.

  • After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 6,7-dichloro-4-hydroxyquinoline-3-carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried.

Diagram of the Gould-Jacobs Reaction Workflow

Gould-Jacobs Synthesis cluster_synthesis Synthesis of 6,7-Dichloroquinoline-3-carboxylic Acid Reactants 3,4-Dichloroaniline + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130 °C) Cyclized_Ester Ethyl 6,7-Dichloro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (250-260 °C) Final_Product 6,7-Dichloro-4-hydroxy- quinoline-3-carboxylic Acid Cyclized_Ester->Final_Product Saponification (NaOH, HCl) SCXRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Analysis Crystal_Mounting Crystal Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Data_Analysis Analysis of Structural Parameters Structure_Refinement->Data_Analysis

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystal Structure of 3,7-Dichloroquinoline-8-carboxylic Acid

As a close structural analog, the crystallographic data for 3,7-dichloroquinoline-8-carboxylic acid provides valuable insights into what can be expected for 6,7-dichloroquinoline-3-carboxylic acid. [2][3] Crystallographic Data for 3,7-Dichloroquinoline-8-carboxylic Acid [2][3]

Parameter Value
Chemical Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.05
Crystal System Triclinic
Space Group P-1
a (Å) 7.5002 (12)
b (Å) 8.4016 (14)
c (Å) 8.732 (3)
α (°) 102.529 (6)
β (°) 93.439 (6)
γ (°) 116.479 (4)
Volume (ų) 472.98 (17)
Z 2
Temperature (K) 173 (2)
Radiation Mo Kα (λ = 0.71073 Å)

| R-factor | 0.064 |

The crystal structure of 3,7-dichloroquinoline-8-carboxylic acid reveals significant intermolecular interactions, including π-π stacking between adjacent quinoline rings (interplanar distance of 3.31 Å) and O-H···N hydrogen bonding. [2][3]These non-covalent interactions are crucial in dictating the packing of the molecules in the solid state and can influence the physicochemical properties of the compound, such as solubility and melting point.

Advanced Structural Analysis: Hirshfeld Surface and DFT

To gain a deeper understanding of the intermolecular interactions and electronic properties, computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) are employed.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces governing the crystal packing.

Density Functional Theory (DFT): Probing Electronic Structure

DFT calculations provide valuable insights into the electronic structure, molecular orbitals, and reactivity of the molecule. [9][10]These theoretical calculations can be used to predict spectroscopic properties and to understand the nature of the chemical bonds and intermolecular interactions observed in the crystal structure.

Implications for Drug Development

A detailed understanding of the crystal structure of 6,7-dichloroquinoline-3-carboxylic acid and its analogs is of paramount importance for drug development. This knowledge enables:

  • Structure-Based Drug Design: The precise atomic coordinates can be used to model the binding of the molecule to its biological target, facilitating the design of more potent and selective inhibitors.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physicochemical properties, affecting its bioavailability and stability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

  • Formulation Development: The solid-state properties revealed by crystal structure analysis inform the development of stable and effective drug formulations.

Conclusion

The comprehensive crystal structure analysis of 6,7-dichloroquinoline-3-carboxylic acid, guided by the principles and methodologies outlined in this technical guide, is a critical step in harnessing its full potential as a scaffold for novel therapeutics. From its synthesis via the Gould-Jacobs reaction to the detailed elucidation of its three-dimensional architecture and intermolecular interactions, each step provides invaluable information for the modern drug discovery and development pipeline. The use of analogous structures, such as 3,7-dichloroquinoline-8-carboxylic acid, serves as a powerful predictive tool in the absence of specific experimental data for the title compound, demonstrating the robustness of these analytical techniques.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Guo, X.-H. 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online2008 , 64 (11), o2136. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • MDPI. and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • ResearchGate. (PDF) 3,7-Dichloroquinoline-8-carboxylic acid. [Link]

  • Zhu, F. et al. Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online2008 , 64 (11), o2241. [Link]

  • IUCr Journals. Ethyl 3,7-dichloroquinoline-8-carboxylate. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O-3,O-4)-bis-(acetate-O)borate. [Link]

  • Google Patents.
  • Asian Research Association. Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

  • Berkeley Global Science Institute. Single-crystal x-ray diffraction structures of covalent organic frameworks. [Link]

  • National Center for Biotechnology Information. 6,8-Dichloro-3-(pyridin-2-yl). [Link]

  • Elsevier. Synthesis, Spectroscopic Characterization, Biocidal evaluation Molecular Docking & DFT Investigation of 16-18 membered Macrocyclic Complexes of Cobalt (II). [Link]

  • Cambridge Crystallographic Data Centre. CCDC 2238228: Experimental Crystal Structure Determination. [Link]

  • Chemsrc. 6,7-Dichloroquinoline-3-carboxylic acid | CAS#:948294-42-6. [Link]

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Protocols & Analytical Methods

Method

Application Notes: 6,7-Dichloroquinoline-3-carboxylic Acid as a Scaffold for Novel Antibacterial Agents

Introduction: The Imperative for New Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action or improved e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant pathogens. The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[1][2] These synthetic agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, thereby leading to bacterial cell death.[1][3][4][5] The foundational compound, nalidixic acid, introduced in 1962, paved the way for the development of more potent fluoroquinolones like ciprofloxacin and levofloxacin.[1][6]

This guide focuses on the strategic use of 6,7-dichloroquinoline-3-carboxylic acid as a versatile starting scaffold for the discovery of next-generation antibacterial agents. The rationale for selecting this scaffold is twofold:

  • Proven Pharmacophore: The quinolone-3-carboxylic acid core is a well-established pharmacophore responsible for the primary interaction with the target enzymes.[7]

  • Strategic Substitution: The chlorine atoms at the 6 and 7 positions offer unique electronic properties and potential vectors for synthetic modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive framework for researchers, from the initial synthetic derivatization of the scaffold to the robust evaluation of antibacterial efficacy and mechanism of action.

PART 1: Synthetic Derivatization of the Scaffold

The primary point for diversification on the 6,7-dichloroquinoline-3-carboxylic acid scaffold is the carboxylic acid group. Conversion to an amide is a common and highly effective strategy for generating a library of diverse compounds with a wide range of physicochemical properties.

Protocol 1: General Amide Synthesis via Boron-Mediated Coupling

This protocol describes a direct amidation method using a borate ester, which offers a simple, operationally straightforward approach applicable to a wide range of amines.[8][9]

Causality: Direct thermal conversion of a carboxylic acid and an amine to an amide requires high temperatures that can degrade complex molecules.[10] Catalytic methods using reagents like boronic acids or borate esters facilitate the reaction under milder conditions by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[8][11] The use of B(OCH₂CF₃)₃ is particularly effective due to the electron-withdrawing nature of the trifluoroethoxy groups, which enhances the Lewis acidity of the boron center and promotes the formation of a highly reactive acyloxyborate intermediate.[9]

Materials:

  • 6,7-Dichloroquinoline-3-carboxylic acid

  • Desired primary or secondary amine (1.0 eq)

  • Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃ (1.1 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask, add 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq) and the selected amine (1.0 eq).

  • Dissolve the starting materials in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add B(OCH₂CF₃)₃ (1.1 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Scaffold Derivatization and Initial Screening

The following diagram illustrates the logical flow from the starting scaffold to the identification of preliminary hits.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Scaffold 6,7-Dichloroquinoline- 3-carboxylic acid Coupling Amide Coupling (Protocol 1) Scaffold->Coupling Amine Diverse Amine Building Blocks Amine->Coupling Library Compound Library (Amide Derivatives) Coupling->Library Purify Purification & Characterization Library->Purify MIC Primary Screen: MIC Assay (Protocol 2) Purify->MIC Submit for Screening Hits Preliminary Hits (Active Compounds) MIC->Hits

Caption: Synthetic workflow for generating and screening a library of amide derivatives.

PART 2: Antibacterial Efficacy Evaluation

Once a library of derivatives has been synthesized and purified, the next critical step is to evaluate their antibacterial activity. The gold standard for this is determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for ensuring reproducibility and accuracy in antimicrobial susceptibility testing.[12][13][14][15]

Trustworthiness: Adherence to CLSI guidelines (specifically documents M07 and M100) is paramount for generating data that is comparable and credible across different laboratories.[12][16] This self-validating system includes the use of quality control (QC) strains with known MIC values to ensure the assay is performing correctly.

Materials:

  • Synthesized quinolone derivatives (test compounds)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality Control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • 35°C ± 2°C incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 1280 µg/mL).[17]

    • Perform serial twofold dilutions of the compound stock in CAMHB directly in the 96-well plate.[17] A typical final concentration range would be 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17][18]

  • Plate Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[19]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17][18][20]

Data Presentation: Structure-Activity Relationship (SAR)

The results from the MIC screening should be tabulated to facilitate the analysis of Structure-Activity Relationships (SAR). This allows researchers to understand how changes in the chemical structure (specifically, the R-group of the amide) affect antibacterial potency.

Table 1: Hypothetical MIC Data for a Series of 6,7-Dichloroquinoline-3-carboxamides

Compound IDR-Group (from Amine)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
SCAFFOLD -OH (Carboxylic Acid)>64>64
DERIV-01 -NH-Cyclopropyl1632
DERIV-02 -NH-Phenyl816
DERIV-03 -NH-(4-Fluorophenyl)24
DERIV-04 Piperidin-1-yl48
CIPRO (Reference)0.50.25

Interpretation: From this hypothetical data, one could infer that aromatic R-groups (DERIV-02, DERIV-03) are more potent than small aliphatic ones (DERIV-01). Furthermore, the addition of an electron-withdrawing fluorine atom to the phenyl ring (DERIV-03) significantly improves activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

PART 3: Mechanism of Action (MoA) Elucidation

For promising compounds, it is crucial to confirm that they operate through the expected mechanism of action—inhibition of bacterial DNA gyrase.

Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the enzymatic activity of DNA gyrase. The enzyme introduces negative supercoils into relaxed plasmid DNA, an ATP-dependent process. An effective inhibitor will prevent this supercoiling, which can be visualized by agarose gel electrophoresis, as the supercoiled and relaxed forms of the plasmid migrate at different rates.[21]

Materials:

  • Purified E. coli DNA gyrase enzyme (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP solution

  • Test compounds and a known quinolone inhibitor (e.g., Ciprofloxacin)

  • Stop buffer/loading dye (containing SDS and bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.[22]

  • Include a positive control (no compound, should show full supercoiling) and a negative control (known inhibitor like ciprofloxacin, should show no supercoiling).[21]

  • Initiate the reaction by adding the DNA gyrase enzyme to each tube.[22][23]

  • Incubate the reactions at 37°C for 30-60 minutes.[23]

  • Terminate the reactions by adding the stop buffer.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a low voltage (e.g., 80-90V) until the different plasmid forms are well-separated.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the results: The positive control lane should show a fast-migrating band corresponding to supercoiled DNA. The negative control and effective inhibitor lanes will show a slower-migrating band corresponding to relaxed DNA. The concentration at which the compound inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Mechanism of Action Diagram

This diagram illustrates how quinolone antibiotics inhibit DNA gyrase, leading to cell death.

G cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinolone Gyrase DNA Gyrase (GyrA & GyrB subunits) Cleavage Transient Double- Strand Break Gyrase->Cleavage RelaxedDNA Relaxed DNA (Positive Supercoils) RelaxedDNA->Gyrase Resealing Strand Passage & DNA Resealing Cleavage->Resealing TernaryComplex Stabilized Gyrase-DNA Cleavage Complex Cleavage->TernaryComplex Interference SupercoiledDNA Negatively Supercoiled DNA Resealing->SupercoiledDNA Quinolone Quinolone Agent (e.g., DERIV-03) Quinolone->TernaryComplex ReplicationFork Blocked Replication Fork TernaryComplex->ReplicationFork Blocks Progression CellDeath DNA Damage & Cell Death ReplicationFork->CellDeath

Caption: Quinolones trap DNA gyrase in a complex with cleaved DNA, leading to cell death.

References

  • Quinolone antibiotic. Wikipedia.[Link]

  • Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.[Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH.[Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.[Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. ACS Publications - Journal of Medicinal Chemistry.[Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. SciSpace.[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Synthesis and Antibacterial Activity of Some Novel Quinolones. Romanian Biotechnological Letters.[Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.[Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.[Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. ASM Journals.[Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.[Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory.[Link]

  • (PDF) Synthesis and Antibacterial Activity of Some Novel Quinolones. ResearchGate.[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications - The Journal of Organic Chemistry.[Link]

  • Converting Amines to Amides. Chemistry Steps.[Link]

  • Advanced Amide Synthesis Techniques - Carboxylic Acid. Scribd.[Link]

  • CLSI M100™. Clinical and Laboratory Standards Institute.[Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature.[Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.[Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.[Link]

  • DNA gyrase supercoiling inhibition assay. Bio-protocol.[Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.[Link]

  • In vitro gyrase activity assays reveal inhibition of the gyrase... ResearchGate.[Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.[Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. ASM Journals - Antimicrobial Agents and Chemotherapy.[Link]

  • Synthesis of new 6,7-dichloro-3,4-dihydroisoquinoline derivatives and their actions at the adrenoreceptors. PubMed.[Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure.[Link]

Sources

Application

Application Note: High-Yield Esterification Protocols for 6,7-Dichloroquinoline-3-carboxylic Acid

Executive Summary 6,7-Dichloroquinoline-3-carboxylic acid is a critical synthetic intermediate in the development of antimalarial agents, antibacterial fluoroquinolone analogs, and targeted kinase inhibitors. However, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dichloroquinoline-3-carboxylic acid is a critical synthetic intermediate in the development of antimalarial agents, antibacterial fluoroquinolone analogs, and targeted kinase inhibitors. However, its rigid planar structure, strong intermolecular π−π stacking, and the electron-withdrawing nature of the 6,7-dichloro substitution render the free carboxylic acid highly insoluble in standard organic solvents. This Application Note provides three optimized, self-validating esterification protocols designed to overcome these physicochemical barriers. By selecting the appropriate activation strategy, researchers can achieve high-yielding esterifications across a wide range of aliphatic, sterically hindered, and acid-sensitive alcohols.

Mechanistic Rationale & Pathway Selection

The selection of the esterification route must be dictated by the steric hindrance of the target alcohol and the scalability requirements of the workflow:

  • Method A (Acid Chloride Activation) : This is the most robust method for bulk synthesis and moderately hindered alcohols. The use of thionyl chloride ( SOCl2​ ) converts the highly insoluble 6,7-dichloroquinoline-3-carboxylic acid into a highly soluble, electrophilic acyl chloride intermediate[1]. The irreversible release of SO2​ and HCl gases drives the activation to 100% completion, overcoming the initial solubility barrier.

  • Method B (Steglich Esterification) : Ideal for acid-sensitive or highly sterically hindered alcohols (e.g., tert-butanol, complex sterols). N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid, while 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate, which suppresses the formation of the unreactive N-acylurea byproduct and allows the reaction to proceed at mild, neutral conditions[2].

  • Method C (Fischer Esterification) : The most atom-economical route for simple, unhindered primary alcohols (e.g., methanol, ethanol). The equilibrium is driven by using the alcohol as both the solvent and the reactant, catalyzed by a strong acid ( H2​SO4​ )[3].

Comparative Methodological Data

MethodReagents / CatalystsOptimal Alcohol TypeTemp / TimeTypical YieldKey Advantage
A: Acid Chloride SOCl2​ , DMF (cat.), Et3​N Primary, SecondaryReflux (2h) RT (4h)85–95%Overcomes poor solubility; highly scalable.
B: Steglich DCC, DMAP (0.1 eq)Sensitive, Tertiary0 °C RT (12h)70–85%Mild conditions; prevents acid degradation.
C: Fischer H2​SO4​ (cat.)Unhindered PrimaryReflux (18–24h)80–90%High atom economy; simple aqueous workup.

Workflow Visualization

G SM 6,7-Dichloroquinoline- 3-carboxylic acid SOCl2 SOCl2, cat. DMF Reflux, 2-4 h SM->SOCl2 Method A DCC DCC, DMAP, ROH DCM/DMF, RT, 12 h SM->DCC Method B Fischer ROH, H2SO4 (cat.) Reflux, 18 h SM->Fischer Method C AcidCl Acyl Chloride Intermediate SOCl2->AcidCl - SO2, - HCl ROH_Base ROH, Et3N DCM, 0 °C to RT AcidCl->ROH_Base Ester 6,7-Dichloroquinoline- 3-carboxylate Ester ROH_Base->Ester - Et3N·HCl DCC->Ester - DCU Fischer->Ester - H2O

Fig 1: Esterification pathways for 6,7-Dichloroquinoline-3-carboxylic acid based on alcohol type.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Activation (Two-Step Acylation)

This protocol is the industry standard for halogenated quinoline-3-carboxylic acids due to their inherent insolubility[1].

Step 1: Acid Chloride Formation

  • Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube.

  • Suspend 6,7-Dichloroquinoline-3-carboxylic acid (1.0 eq) in neat SOCl2​ (10.0 eq). Add 1–2 drops of anhydrous DMF.

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as a highly active catalytic intermediate for the chlorination of the carboxylic acid.

  • Heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Self-Validation Checkpoint : The initial opaque suspension will transition into a clear, homogeneous amber solution. This visual clearance confirms 100% conversion to the acyl chloride. Gas evolution will simultaneously cease.

  • Cool to room temperature and concentrate in vacuo to remove all excess SOCl2​ . Co-evaporate twice with anhydrous toluene to ensure complete removal of SOCl2​ , which would otherwise compete with the alcohol and reduce ester yields.

Step 2: Esterification 6. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. 7. Add the target alcohol (1.2 eq), followed by the dropwise addition of Triethylamine ( Et3​N , 2.0 eq). 8. Self-Validation Checkpoint : The immediate formation of a dense white cloud/precipitate ( Et3​N⋅HCl ) visually confirms that the acylation event is actively occurring. 9. Allow the reaction to warm to room temperature and stir for 4 hours. 10. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Steglich Esterification (DCC/DMAP)

Utilize this protocol when working with complex, acid-sensitive alcohols where harsh chlorinating agents would cause degradation[2].

  • In a flame-dried flask under inert atmosphere, dissolve the target alcohol (1.0 eq) and 6,7-Dichloroquinoline-3-carboxylic acid (1.1 eq) in a 1:1 mixture of anhydrous DCM and DMF (DMF is required to partially solubilize the starting material).

  • Add DMAP (0.1 eq) and cool the mixture to 0 °C.

    • Causality: Cooling prevents the highly exothermic premature activation of DCC, which can lead to the formation of the dead-end N-acylurea byproduct.

  • Add DCC (1.1 eq) portion-wise.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint : As the reaction progresses, a fine white precipitate of dicyclohexylurea (DCU) will form. The volume of this precipitate directly correlates with the extent of carboxylic acid activation.

  • Filter the suspension through a Celite pad to remove the DCU. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol C: Fischer Esterification

The most efficient method for generating simple methyl or ethyl esters[3].

  • Suspend 6,7-Dichloroquinoline-3-carboxylic acid (1.0 eq) in the target unhindered alcohol (e.g., Methanol or Ethanol, acting as both solvent and reactant, ~0.2 M).

  • Add concentrated H2​SO4​ (0.2 eq) dropwise while stirring.

  • Heat the mixture to reflux for 18–24 hours.

  • Self-Validation Checkpoint 1 : The initial suspension will gradually clarify as the highly insoluble carboxylic acid is converted into the highly soluble ester product.

  • Cool the reaction to room temperature and carefully pour it into a beaker containing ice-cold saturated aqueous NaHCO3​ .

  • Self-Validation Checkpoint 2 : Vigorous effervescence ( CO2​ release) validates the neutralization of the acid catalyst. The ester product will typically precipitate out of the aqueous phase as a distinct solid, which can be collected via vacuum filtration.

References

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L Source: Pharmacie - UCL-Bruxelles, Belgique URL
  • US4997943A - Quinoline-3-carboxylic acid derivatives Source: Google Patents URL

Sources

Method

Decarboxylation Procedures for 6,7-Dichloroquinoline-3-carboxylic Acid: Application Notes &amp; Protocols

Executive Summary & Mechanistic Insights The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery and agrochemical development. The 6,7-dichloroquinoline core is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery and agrochemical development. The 6,7-dichloroquinoline core is a privileged scaffold, often accessed via the thermal cyclization of anilidomethylenemalonates (the Gould-Jacobs approach) followed by saponification to yield a quinoline-3-carboxylic acid intermediate[1]. The final, critical step in this sequence is the decarboxylation of the 3-carboxylic acid to yield the target 6,7-dichloroquinoline.

The Mechanistic Challenge: Decarboxylation of quinoline-3-carboxylic acids is notoriously more difficult than that of their 2-carboxylic acid counterparts. In quinoline-2-carboxylic acids, the adjacent nitrogen atom acts as an electron sink, stabilizing the transition state via an ylide intermediate[2]. The 3-position lacks this proximity effect, making the C–C bond cleavage significantly more endothermic[2]. While the electron-withdrawing chlorine atoms at the 6 and 7 positions inductively stabilize the developing negative charge on the ring to a minor extent, overcoming the activation energy barrier still requires extreme thermal conditions (≥250 °C) or transition metal catalysis[3].

Understanding this causality is critical for selecting the appropriate experimental protocol. Below, we detail three validated methodologies tailored for different scales and laboratory capabilities.

Comparative Decarboxylation Strategies

To facilitate protocol selection, the quantitative parameters of the three primary decarboxylation strategies are summarized below.

ParameterMethod A: Thermal (Classical)Method B: Cu-CatalyzedMethod C: Microwave-Assisted
Reagents / Solvent Dowtherm A or Diphenyl etherCu powder / NMP or QuinolineDMF or NMP
Temperature 250–260 °C180–200 °C200 °C
Reaction Time 60–120 minutes3–5 hours15–30 minutes
Typical Yield 75–85%80–90%85–95%
Scalability High (Kilogram scale)Medium (100g scale)Low (Gram scale)
Primary Advantage No metal contaminationLower temperature, less charringExtremely rapid, high purity

Experimental Workflow

G cluster_methods Decarboxylation Methods A 6,7-Dichloroquinoline- 3-carboxylic acid B Thermal (Dowtherm A, 250°C) A->B C Cu-Catalyzed (Cu, NMP, 200°C) A->C D Microwave (DMF, 200°C, 15m) A->D E CO2 Evolution (Endpoint Marker) B->E C->E D->E F 6,7-Dichloroquinoline (Product) E->F G Purification & QC Validation F->G

Workflow for the decarboxylation of 6,7-dichloroquinoline-3-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Classical Thermal Decarboxylation (Dowtherm A)

Causality & Rationale: Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) boils at ~258 °C. This specific boiling point perfectly matches the thermal activation energy required for the uncatalyzed decarboxylation of the quinoline-3-carboxylic acid, allowing the reaction to proceed at ambient pressure without the need for specialized autoclaves[4][5].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, suspend 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq) in Dowtherm A (approximately 10 mL per gram of substrate)[4].

  • Heating: Purge the system with inert gas (N₂ or Ar). Heat the mixture vigorously to 250–260 °C using a heating mantle.

  • Monitoring: As the temperature crosses 220 °C, the solid will begin to dissolve, and vigorous effervescence will occur.

    • Self-Validating Checkpoint: The evolution of CO₂ gas is a direct stoichiometric observable. When the bubbling completely ceases (typically 60–90 minutes), the decarboxylation is complete[1].

  • Cooling & Precipitation: Remove the heat source and allow the reaction mixture to cool to approximately 50 °C.

  • Workup: Slowly add a non-polar solvent (e.g., hexane or cyclohexane) in a 3:1 ratio relative to the Dowtherm A volume.

    • Self-Validating Checkpoint: The stark polarity difference forces the 6,7-dichloroquinoline product to precipitate, while the Dowtherm A remains highly soluble in the hexane[4].

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold hexane, and dry under vacuum.

Protocol B: Copper-Catalyzed Decarboxylation

Causality & Rationale: Copper powder acts as a catalyst by facilitating a metal-mediated decarboxylation pathway. The Cu coordinates with the carboxylate, lowering the activation energy required to break the C–C bond. This allows the reaction to proceed at a lower temperature (~200 °C), significantly reducing thermal degradation and tar formation[3].

  • Preparation: Combine 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq) and fine Copper powder (10 mol%) in a flask containing anhydrous N-Methyl-2-pyrrolidone (NMP) or quinoline (5 mL/g).

  • Heating: Heat the stirred suspension to 180–200 °C under an argon atmosphere.

  • Monitoring: Maintain the temperature for 3–5 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane).

    • Self-Validating Checkpoint: The highly polar carboxylic acid starting material will remain at the baseline on normal-phase silica, whereas the decarboxylated product will migrate with a high Rf value. The complete disappearance of the baseline spot validates the endpoint.

  • Filtration: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Extraction: Wash the organic filtrate with 1N HCl (if NMP is used) or perform an acid-base extraction (if quinoline is used) to isolate the product. Dry over Na₂SO₄, filter, and concentrate.

Protocol C: Microwave-Assisted Decarboxylation

Causality & Rationale: Microwave irradiation provides rapid, uniform volumetric heating. The highly polar carboxylic acid and the solvent strongly absorb microwave energy, leading to localized superheating that drives the decarboxylation to completion in a fraction of the time required for conventional heating.

  • Preparation: In a microwave-safe heavy-walled vial, suspend the carboxylic acid in anhydrous DMF (3 mL/g). Seal the vial with a pressure-rated crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Program the instrument to reach 200 °C with a hold time of 15 minutes.

  • Cooling: Allow the instrument to actively cool the vial to room temperature (pressure will drop as CO₂ dissolves or is vented upon opening).

  • Workup: Pour the reaction mixture into ice water. The product will crash out as a distinct precipitate. Filter, wash with cold water, and dry.

Quality Control & Analytical Validation

To ensure the integrity of the final product, the following self-validating analytical markers must be confirmed:

  • FT-IR Spectroscopy: The complete disappearance of the broad O-H stretch (2500–3000 cm⁻¹) and the strong carbonyl C=O stretch (~1700 cm⁻¹) confirms the loss of the carboxylic acid group.

  • ¹H NMR (CDCl₃ or DMSO-d₆): The defining marker of successful decarboxylation is the appearance of the C3 aromatic proton on the quinoline ring. This proton typically appears as a distinct doublet (or singlet, depending on the exact electronic environment and coupling to the C2 proton) in the aromatic region (~8.8–9.0 ppm). The broad carboxylic acid proton (~12.0–13.0 ppm) must be entirely absent.

References

  • [2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • [5] US2504875A - Method for producing 4-hydroxyquinolines. Google Patents.

Sources

Application

Application Notes and Protocols: Functionalization of the C-3 Position of 6,7-Dichloroquinoline-3-carboxylic Acid

An in-depth guide for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic functionalization of the quinoline ring is a key methodology for modulating the pharmacological profile of these molecules. The carboxylic acid group at the C-3 position of 6,7-dichloroquinoline-3-carboxylic acid is a versatile handle for chemical modification, primarily through the formation of amides and esters. These derivatives, particularly quinoline-3-carboxamides, have been identified as potent kinase inhibitors and are actively explored in oncology research.[3][4]

This guide provides a detailed technical overview and step-by-step protocols for the two most fundamental and impactful C-3 position functionalizations: amidation and esterification. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: C-3 Amidation: Synthesis of 6,7-Dichloroquinoline-3-carboxamides

The conversion of a carboxylic acid to an amide is one of the most frequently employed reactions in drug discovery.[5] Quinoline-3-carboxamides, in particular, are a class of compounds with significant therapeutic potential.[6][7]

Mechanistic Overview: The Role of Coupling Agents

The direct reaction between a carboxylic acid and an amine at room temperature is generally inefficient. This is because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[8][9][10] To overcome this, the carboxylic acid must first be "activated." This is achieved by using a coupling agent, which converts the hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by the amine.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[8] The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[11][12]

Visualization: Amidation Workflow

Start 6,7-Dichloroquinoline- 3-carboxylic acid Activation Activation Step: Formation of O-acylisourea intermediate Start->Activation Amine Primary or Secondary Amine (R-NH₂) CouplingStep Amide Bond Formation: Nucleophilic Attack by Amine Amine->CouplingStep Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Activation Activation->CouplingStep Product 6,7-Dichloroquinoline- 3-carboxamide CouplingStep->Product Byproduct Urea Byproduct (e.g., DCU) CouplingStep->Byproduct

Caption: General workflow for carbodiimide-mediated amidation.

Protocol 1: General Procedure for DCC-Mediated Amidation

This protocol describes a general method for coupling 6,7-dichloroquinoline-3-carboxylic acid with a primary or secondary amine using DCC.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0 °C.

  • DCC Addition: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled reaction mixture.

    • Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and minimize the formation of N-acylurea byproduct, a common side reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up (Byproduct Removal): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the reaction mixture again to 0 °C for ~30 minutes to maximize precipitation.

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU. Wash the filter cake with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary:

ReagentMolar Eq.Purpose
6,7-Dichloroquinoline-3-carboxylic acid1.0Starting Material
Amine (R¹R²NH)1.0 - 1.2Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)1.1Coupling Agent
Anhydrous DCM or DMF-Solvent
Expert Insights & Troubleshooting
  • Choice of Coupling Agent: While DCC is cost-effective, the DCU byproduct can sometimes be difficult to remove completely. EDC is an alternative that generates a water-soluble urea byproduct, which is easily removed with an aqueous workup.[8] This makes EDC a better choice for reactions where the product has similar solubility to DCU.

  • Additives to Reduce Racemization: For chiral amines, the activation step can sometimes lead to racemization. Adding 1-hydroxybenzotriazole (HOBt) can suppress this side reaction and improve yields by forming a more reactive, less-prone-to-racemization active ester intermediate.

  • Alternative Coupling Reagents: For more challenging couplings, phosphonium salts (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) can be used. These reagents are often more efficient and lead to faster reaction times but are also more expensive.[13]

Part 2: C-3 Esterification: Synthesis of 6,7-Dichloroquinoline-3-carboxylates

Esterification is another fundamental transformation of the C-3 carboxylic acid, yielding derivatives that can serve as final products or as intermediates for further reactions, such as aminolysis.

Mechanistic Overview: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[14] The reaction is an equilibrium process, and its mechanism involves several reversible steps.[15][16]

  • Protonation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (which also often serves as the solvent) or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[17][18]

Visualization: Fischer Esterification Mechanism

G cluster_0 Fischer-Speier Esterification A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated) A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack D Protonated Intermediate C->D Proton Transfer E Ester + H₂O D->E Elimination of Water E->A Hydrolysis (Reverse) F Alcohol (R-OH) F->C

Caption: Key steps in the acid-catalyzed Fischer esterification.

Protocol 2: General Procedure for Fischer-Speier Esterification

This protocol provides a method for the esterification of 6,7-dichloroquinoline-3-carboxylic acid using an excess of a primary or secondary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq).

  • Solvent/Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol). The alcohol will serve as both the reactant and the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5-10 mol%).

    • Safety Note: The addition of strong acid to alcohol can be highly exothermic. Perform this step slowly and with cooling if necessary.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol used.

  • Reaction Progression: Maintain the reflux for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: If the ester is not soluble in water, it may precipitate. Otherwise, remove the excess alcohol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ReagentMolar Eq.Purpose
6,7-Dichloroquinoline-3-carboxylic acid1.0Starting Material
Alcohol (R-OH)Large ExcessReactant & Solvent
Conc. H₂SO₄ or p-TsOH0.05 - 0.10Acid Catalyst
Expert Insights & Alternative Methods
  • Limitations: The Fischer-Speier method is robust and inexpensive but is not suitable for substrates with acid-sensitive functional groups. The high temperatures can also be problematic for delicate molecules.

  • Steglich Esterification: For more sensitive substrates or when using sterically hindered alcohols (like tert-butanol), the Steglich esterification is a superior alternative.[19] This method uses DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under much milder conditions (room temperature) and generally gives high yields.[19]

References

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Available at: [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amides. Available at: [Link]

  • Chem LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. Available at: [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC (video). Available at: [Link]

  • Chemguide. (n.d.). the preparation of amides. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Google Patents. (n.d.). EP0684942B1 - Method for preparing quinoline carboxylic acids and derivatives thereof.
  • Journal of Medicinal Chemistry. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). General reaction mechanism for cross‐coupling amidation of esters. Available at: [Link]

  • The Journal of Organic Chemistry. (2008, June 10). Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. ACS Publications. Available at: [Link]

  • ResearchGate. (2026, February 18). MEDICINAL CHEMISTRY RESEARCH Carboxamide appended quinoline moieties as potential anti-proliferative agents, apoptotic inducers and Pim-1 kinase inhibitors | Request PDF. Available at: [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

  • Royal Society of Chemistry. (2024, April 11). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 6,7-Dichloroquinoline-3-carboxylic Acid to (6,7-Dichloroquinolin-3-yl)methanol

Executive Summary The transformation of 6,7-dichloroquinoline-3-carboxylic acid into its corresponding primary alcohol, (6,7-dichloroquinolin-3-yl)methanol, is a critical functionalization step in the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 6,7-dichloroquinoline-3-carboxylic acid into its corresponding primary alcohol, (6,7-dichloroquinolin-3-yl)methanol, is a critical functionalization step in the synthesis of advanced heterocyclic pharmacophores (). This application note details two highly chemoselective, field-proven methodologies to achieve this reduction while circumventing the degradation of the delicate di-halogenated heteroaromatic core.

Mechanistic Rationale & Reagent Selection

When designing a reduction protocol for a highly functionalized quinoline, the primary synthetic challenge is chemoselectivity .

Standard stoichiometric reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are generally avoided for this specific substrate. LiAlH₄ is a powerful nucleophilic hydride source that poses a severe risk of over-reducing the quinoline nitrogen (yielding tetrahydroquinolines) and initiating hydrodehalogenation at the electron-deficient C6 and C7 positions ()[1]. While modern transition-metal catalyzed hydrosilylations offer alternatives, they often require specialized ligands and strict inert conditions ()[2].

To ensure structural integrity, we recommend two distinct, mild pathways:

  • Electrophilic Borane Reduction (Method A) : Borane-THF (BH₃·THF) acts as a Lewis acid, coordinating directly to the electron-rich carbonyl oxygen of the carboxylic acid. This forms a triacyloxyborane intermediate that rapidly collapses to the alcohol upon hydrolysis. Because BH₃ is electrophilic, it ignores the electron-deficient aryl chlorides and the quinoline ring ()[3].

  • Mixed Anhydride / NaBH₄ Reduction (Method B) : This two-step, one-pot procedure first activates the carboxylic acid into a highly electrophilic mixed anhydride using isobutyl chloroformate. The activated intermediate is then easily reduced by Sodium Borohydride (NaBH₄), a mild nucleophilic hydride that cannot reduce unactivated esters or aryl halides ()[4].

Experimental Protocols

Protocol A: Borane-THF Reduction

Optimal for small-to-medium scale discovery chemistry where anhydrous conditions are easily maintained.

Step-by-Step Methodology:

  • Preparation : Suspend 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under a strict nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition : Add BH₃·THF complex (1.0 M in THF, 3.0 eq) dropwise over 30 minutes via an addition funnel.

    • Causality: Slow addition at 0 °C is critical to control the exothermic formation of the triacyloxyborane intermediate and prevent thermal runaway.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching : Cool the vessel back to 0 °C. Carefully add methanol (10 mL) dropwise to quench unreacted borane and hydrolyze the borate ester.

    • Causality: Methanol solvolyzes the tightly bound boron-alkoxy species, releasing the free primary alcohol and generating volatile trimethyl borate.

  • Workup : Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude alcohol.

Self-Validating System (Method A):

  • Hydride Transfer Marker : Addition of BH₃·THF must elicit immediate, steady hydrogen gas evolution. Premature cessation of gas evolution suggests moisture contamination in the THF.

  • Quench Verification : The dropwise addition of methanol post-reaction must produce vigorous bubbling. This confirms an excess of active borane was maintained, ensuring complete conversion.

  • Chromatographic Validation : TLC (Eluent: 5% MeOH in CH₂Cl₂) will show the complete consumption of the baseline-adhering carboxylic acid (R_f ~ 0.1) and the emergence of a UV-active product spot (R_f ~ 0.45).

Protocol B: Mixed Anhydride / NaBH₄ Reduction

Optimal for scale-up and process chemistry due to the avoidance of highly reactive borane gas and tolerance to trace moisture during the reduction phase.

Step-by-Step Methodology:

  • Activation : Dissolve 6,7-dichloroquinoline-3-carboxylic acid (1.0 eq, 10 mmol) and N-methylmorpholine (NMM, 1.2 eq) in anhydrous THF (0.2 M). Cool the solution to -10 °C (ice/salt bath).

  • Anhydride Formation : Add isobutyl chloroformate (1.1 eq) dropwise over 15 minutes. Stir at -10 °C for 30 minutes.

    • Causality: Maintaining the temperature at or below -10 °C prevents the thermal degradation of the unstable mixed anhydride intermediate into unreactive byproducts.

  • Filtration (Optional but Recommended) : Rapidly filter the cold mixture through a coarse frit into a pre-cooled receiving flask to remove the precipitated NMM·HCl salt.

  • Reduction : Dissolve NaBH₄ (3.0 eq) in a minimal amount of cold water (or methanol) and add it to the THF filtrate in one portion at 0 °C. Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Workup : Quench the reaction with 1M HCl to destroy excess NaBH₄ (adjust pH to ~7). Extract with Dichloromethane (3x), dry over Na₂SO₄, and concentrate.

Self-Validating System (Method B):

  • Activation Phase : The addition of isobutyl chloroformate must immediately yield a dense white precipitate (NMM·HCl). Failure to observe this indicates incomplete salt formation or degraded chloroformate.

  • Reduction Phase : Introduction of aqueous NaBH₄ will generate controlled effervescence (hydrogen gas from the decomposition of excess hydride).

Quantitative Data & Method Comparison

Table 1: Comparative Analysis of Reduction Methodologies for 6,7-Dichloroquinoline-3-carboxylic acid

ParameterProtocol A: Borane-THF ReductionProtocol B: Mixed Anhydride / NaBH₄
Chemoselectivity Excellent (preserves C-Cl bonds)Excellent (preserves C-Cl bonds)
Reaction Time 4 - 6 hours2 - 3 hours
Scalability Moderate (exothermic quench, gas evolution)High (mild exotherm, easy filtration)
Reagent Handling Requires strictly anhydrous conditionsTolerates trace moisture during reduction
Typical Yield 75% - 85%80% - 90%
Primary Impurity Risk Unreacted starting material (if BH₃ degrades)Dimeric ester (if anhydride formation is slow)

Visual Workflow

G cluster_A Method A: Borane Reduction cluster_B Method B: Mixed Anhydride SM 6,7-Dichloroquinoline- 3-carboxylic acid BH3 BH3·THF Complex (0 °C to RT) SM->BH3 MixAnh_Reagents Isobutyl chloroformate + NMM (-10 °C) SM->MixAnh_Reagents Borate Triacyloxyborane Intermediate BH3->Borate Quench Methanol Quench (Hydrolysis) Borate->Quench Product (6,7-Dichloroquinolin-3-yl)methanol (Target Alcohol) Quench->Product MixAnh_Int Mixed Anhydride Intermediate MixAnh_Reagents->MixAnh_Int NaBH4 NaBH4 Reduction (0 °C to RT) MixAnh_Int->NaBH4 NaBH4->Product

Reaction pathways for the chemoselective reduction of 6,7-dichloroquinoline-3-carboxylic acid.

References

  • Chemguide: Reduction of Carboxylic Acids - Reduction of carboxylic acids to primary alcohols using lithium tetrahydridoaluminate(III). Chemguide.[Link]

  • University of Wollongong Research - Development of potential dual-action antibacterial agents (Thesis Collection). University of Wollongong.[Link]

  • JACS Au 2021 - Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Publications.[Link]

  • MIT DSpace Research - Signature redacted (Thesis Collection on Siderophore Conjugates). Massachusetts Institute of Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 6,7-Dichloroquinoline-3-carboxylic acid synthesis byproducts

Welcome to the technical support guide for the purification of 6,7-Dichloroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6,7-Dichloroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the purification of this important synthetic intermediate.

The purity of 6,7-Dichloroquinoline-3-carboxylic acid is paramount for its successful use in subsequent synthetic steps, particularly in the development of pharmacologically active molecules. This guide provides field-proven insights and validated protocols to help you navigate the common pitfalls associated with its purification, ensuring you obtain a product of the highest possible quality.

Understanding the Impurity Profile

Effective purification begins with understanding the potential byproducts of the synthesis. 6,7-Dichloroquinoline-3-carboxylic acid is commonly synthesized via the Gould-Jacobs reaction, starting from 3,4-dichloroaniline and a diethyl ethoxymethylenemalonate (DEEM) equivalent. The high-temperature cyclization step is often the primary source of impurities.[1][2]

Common Byproducts and Their Origins:

Impurity TypeChemical Name/DescriptionOrigin in SynthesisRationale for Formation
Unreacted Starting Material 3,4-DichloroanilineCondensation StepIncomplete initial reaction with the malonate derivative.
Incomplete Cyclization Diethyl 2-((3,4-dichlorophenylamino)methylene)malonateCyclization StepInsufficient heat or reaction time during the thermal cyclization, leaving the intermediate unreacted.[3]
Decarboxylation Product 6,7-Dichloroquinolin-4-olCyclization/HydrolysisExcessive heat during cyclization or harsh hydrolysis conditions can lead to the loss of the C3-carboxylic acid group.[4]
Side-Reaction Products Polymeric or Tar-like substancesCyclization StepHigh reaction temperatures can promote polymerization and degradation of reactants and products.[4][5]
Hydrolysis Intermediate 4-hydroxy-6,7-dichloroquinoline-3-carboxylic acidHydrolysis StepIncomplete conversion of the ester precursor to the carboxylic acid during saponification.[6][7]

Purification Strategy Workflow

The selection of a purification strategy depends on the nature of the crude product (e.g., solid vs. oil) and the types of impurities present. The following diagram outlines a logical workflow for purifying crude 6,7-Dichloroquinoline-3-carboxylic acid.

PurificationWorkflow cluster_start Initial State cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_end Final Product start Crude Reaction Mixture acid_base Acid-Base Extraction (Key Step for Carboxylic Acids) start->acid_base Isolate crude solid/oil recrystallization Recrystallization acid_base->recrystallization Product precipitates as a solid chromatography Column Chromatography acid_base->chromatography Product is an oil or recrystallization fails recrystallization->chromatography Purity still low after recrystallization pure_product Pure 6,7-Dichloroquinoline-3-carboxylic acid (>95% Purity) recrystallization->pure_product Purity confirmed by MP, NMR, HPLC chromatography->pure_product Fractions combined & solvent removed

Caption: A decision-making workflow for the purification of 6,7-Dichloroquinoline-3-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark, intractable tar or oil. How can I isolate the target compound?

A: This is a common issue, often caused by high-temperature side reactions.[5] Do not attempt direct recrystallization. The most robust method to rescue your product is Acid-Base Extraction . The carboxylic acid group is the key to a successful separation.

  • Causality: Your target compound is acidic, while many byproducts (like the uncyclized intermediate or polymeric tars) are neutral or basic (unreacted aniline). By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), you can selectively convert your acidic product into its water-soluble salt, pulling it into the aqueous layer and leaving the neutral/basic impurities behind in the organic layer.[8][9] You can then re-acidify the aqueous layer to precipitate your purified product.[10][11]

Q2: After performing an acid-base extraction, my yield is very low. What went wrong?

A: Low yield after an acid-base extraction typically points to one of three issues:

  • Incomplete Extraction: The carboxylic acid may not have fully transferred to the aqueous layer. Ensure you are using a sufficient volume of aqueous base and mixing the biphasic layers thoroughly (e.g., shaking in a separatory funnel for several minutes). Perform multiple extractions (e.g., 3 separate washes) with fresh aqueous base for best results.

  • Incorrect pH for Re-precipitation: To precipitate the carboxylic acid from the aqueous layer, you must lower the pH sufficiently. Aim for a pH of 3-4, checking with pH paper.[7] Insufficient acidification will leave some of your product dissolved as the carboxylate salt.[10]

  • Use of a Strong Base: Using a strong base like sodium hydroxide (NaOH) is generally acceptable for this compound but can sometimes promote hydrolysis of other functional groups if sensitive impurities are present. A weak base like sodium bicarbonate (NaHCO₃) is often a safer and equally effective choice for extracting carboxylic acids.[8][12]

Q3: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[13] This prevents the formation of a crystal lattice.

  • Expert Insight: This is often a sign that the chosen solvent is too "good" or that significant impurities are present, depressing the melting point.

  • Solutions:

    • Slow Down Cooling: Allow the hot, dissolved solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling.[14]

    • Use a More Dilute Solution: Add more hot solvent (10-20% more) to ensure the compound does not become supersaturated as it cools.

    • Change the Solvent System: This is the most effective solution. Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, DMF) and then slowly add a "poor" solvent (e.g., water, hexane) while hot until the solution just begins to turn cloudy (the cloud point). Then, add a few drops of the "good" solvent to make it clear again and allow it to cool slowly.[13][15]

Q4: My purified compound has a low and broad melting point. What does this indicate?

A: A low and broad melting point is a classic indicator of impurities.[14] Pure crystalline compounds typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy to melt. This means further purification is necessary. Consider a second recrystallization with a different solvent system or move to column chromatography.

Q5: During column chromatography, my compound streaks badly or won't elute from the column. Why?

A: Carboxylic acids are notorious for poor behavior on silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your compound, leading to significant tailing, streaking, or complete retention.[14]

  • The Fix: You must suppress the ionization of your carboxylic acid. Add a small amount of a volatile acid, like acetic acid or formic acid (0.5-1%), to your eluent (e.g., Hexane/Ethyl Acetate).[16] This acidic modifier protonates the silica surface and ensures your compound remains in its neutral, less polar form, allowing it to travel down the column effectively.

Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This is the most effective primary purification method. It leverages the acidic nature of the C3-carboxylic acid group.

Diagram of Principle

AcidBase org_start Crude Mixture: - Target Acid (R-COOH) - Neutral Impurity (N) - Basic Impurity (B) aq_salt Water-Soluble Salt: - R-COO⁻Na⁺ org_start->aq_salt Extraction org_end Purified Impurities: - Neutral Impurity (N) - Basic Impurity (B) aq_base Add aq. NaHCO₃ (Base) aq_salt->org_end Separation aq_precipitate Precipitated Pure Acid: - R-COOH (solid) aq_salt->aq_precipitate Acidification (pH 3-4) aq_acid Add aq. HCl (Acid)

Caption: The principle of separating an acidic compound from neutral and basic impurities.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts. The organic layer now contains primarily neutral and basic impurities and can be set aside.[8]

  • Wash (Optional): To remove any lingering basic impurities (like unreacted aniline), wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 3 and 4 (test with pH paper). A precipitate of the pure 6,7-dichloroquinoline-3-carboxylic acid should form.[7][12]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This protocol is ideal for purifying the solid product obtained from the acid-base extraction or if the initial crude product is a relatively clean solid.

Step-by-Step Methodology
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent.[17] For this molecule, a binary solvent system is often effective. Good starting points to screen are Ethanol/Water , N,N-Dimethylformamide (DMF)/Methanol , or Ethyl Acetate/Hexane .[13][18]

    • Screening Test: In a small test tube, dissolve a few milligrams of your compound in a minimal amount of the hot "good" solvent (e.g., Ethanol). Add the "poor" solvent (e.g., Water) dropwise until turbidity persists. If the solid crystallizes upon cooling, this is a viable system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a boiling chip. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from CU Boulder Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • LibreTexts. (n.d.). ACID-BASE EXTRACTION. Retrieved from LibreTexts. [Link]

  • Google Patents. (1990). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography. Request PDF. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from Biotage. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from IIP Series. [Link]

  • University of California, Irvine. (n.d.). Chem 267. Recrystallization. Retrieved from UCI. [Link]

  • Google Patents. (2014, March 12). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of 6,7-Dichloroquinoline-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 6,7-Dichloroquinoline-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying 6,7-Dichloroquinoline-3-carboxylic acid.

Due to its rigid, planar bis-aromatic ring system and the strong intermolecular hydrogen bonding of the carboxylic acid moiety, this compound exhibits exceptionally high lattice energy[1]. Consequently, it is notoriously insoluble in standard volatile organic solvents and is highly prone to phase-separation ("oiling out") or solvate entrapment during recrystallization.

The following knowledge base is structured as a direct Q&A to help you navigate these specific hurdles, complete with validated protocols and mechanistic troubleshooting.

Q1: What are the optimal solvent systems for recrystallizing 6,7-Dichloroquinoline-3-carboxylic acid?

Answer: Standard solvents like cold ethanol, diethyl ether, or hexane will not dissolve this compound due to its high lattice energy and hydrophobicity. You must rely on high-boiling polar aprotic solvents to solvate the planar quinoline core, or strong organic acids to disrupt the carboxylic acid dimers [2].

Below is a quantitative and qualitative summary of the most effective solvent systems:

Solvent SystemSolubilization Capacity (Hot)Cooling YieldPurity ProfileMechanistic Notes
DMF / Water Excellent (>100 mg/mL at 90°C)>85%Very HighDMF solvates the core; Water acts as a highly effective anti-solvent to force controlled precipitation.
Glacial Acetic Acid Good (~50 mg/mL at 118°C)~75%HighDisrupts inter-molecular H-bonding of the solute. Excellent for removing highly polar impurities.
DMSO / Methanol Excellent (>120 mg/mL at 100°C)>80%ModerateHigh risk of DMSO solvate entrapment in the crystal lattice. Requires extensive washing.
Ethanol (100%) Poor (<5 mg/mL at 78°C)N/AN/AInsufficient boiling point and dielectric constant to overcome the compound's lattice energy.
Q2: What is the standard, self-validating protocol for DMF/Water anti-solvent crystallization?

Answer: Anti-solvent crystallization is the most reliable method for this compound [3]. By dissolving the compound in a "good" solvent (DMF) and slowly introducing a "bad" solvent (Water), we can precisely control the supersaturation curve.

G Start Crude 6,7-Dichloroquinoline- 3-carboxylic acid Dissolve Dissolve in DMF (80-90°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Slow Addition of Water (Anti-Solvent) Filter->AntiSolvent Cooling Controlled Cooling (5°C/hour) AntiSolvent->Cooling Induce Supersaturation Isolate Filter & Wash (Cold EtOH) Cooling->Isolate Crystal Growth

Workflow for Anti-Solvent Crystallization of 6,7-Dichloroquinoline-3-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 6,7-Dichloroquinoline-3-carboxylic acid in 40 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the mixture to 85°C with moderate stirring until fully dissolved.

    • Validation Checkpoint: The solution must be completely transparent. Any lingering turbidity indicates insoluble impurities that will act as premature, impure nucleation sites.

  • Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove particulate matter.

  • Anti-Solvent Addition: While maintaining the solution at 80°C, add dropwise 15 mL of pre-heated deionized water (anti-solvent).

    • Validation Checkpoint: Stop adding water the exact moment the solution becomes faintly cloudy (the cloud point). This confirms you have reached the metastable zone boundary.

  • Annealing & Cooling: Hold the temperature at 80°C for 15 minutes to allow the cloudiness to resolve into microscopic seed crystals. Then, initiate a slow cooling ramp of 5°C/hour down to 20°C [1].

  • Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake twice with 10 mL of ice-cold ethanol to displace residual DMF.

  • Drying: Dry the crystals in vacuo at 80°C for 12 hours to constant weight.

Q3: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this and how do I resolve it?

Answer: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of your mixture is reached at a temperature that is higher than the melting point of the solute-solvent complex [1]. Because 6,7-Dichloroquinoline-3-carboxylic acid is highly hydrophobic, adding water too rapidly crashes the solubility curve, forcing the compound out as an amorphous, impure liquid melt rather than a structured crystal.

G Obs Issue: Oiling Out (Liquid-Liquid Separation) Cause Cause: Supersaturation reached above solvent-solute melting point Obs->Cause Step1 Step 1: Reheat to 90°C until single phase forms Cause->Step1 Step2 Step 2: Add more DMF to adjust solubility curve Step1->Step2 Step3 Step 3: Cool slowly & add seed crystals at 60°C Step2->Step3 Success Solid-Liquid Crystallization Step3->Success Bypass oiling zone

Troubleshooting logic tree for resolving oiling out during quinoline crystallization.

Resolution Protocol: If you observe a milky emulsion or distinct oil droplets at the bottom of your flask, do not filter it .

  • Reheat the flask until the mixture returns to a single, clear homogeneous phase.

  • Add 10-15% more of your primary solvent (DMF) to shift the solubility curve.

  • Cool the solution much more slowly.

  • Crucial Step: When the solution reaches ~60°C (safely below the oiling boundary but above the spontaneous nucleation point), introduce 5-10 mg of pure 6,7-Dichloroquinoline-3-carboxylic acid crystals. This "seeding" forces the system to bypass the liquid-liquid separation phase and directly enter solid-liquid crystallization.

Q4: How do I prevent solvent entrapment (solvate formation) when using high-boiling solvents like DMF or DMSO?

Answer: Quinoline-3-carboxylic acids are highly prone to forming stable solvates with DMF and DMSO [4]. The amide carbonyl of DMF acts as a potent hydrogen bond acceptor for the carboxylic acid proton, effectively locking the solvent inside the crystal lattice.

To prevent and resolve this:

  • Avoid Over-Cooling: Do not cool the crystallization mixture below 15°C. Lower temperatures drastically increase the thermodynamic stability of the DMF-solvate complex.

  • Protic Displacement Wash: You cannot remove trapped DMF simply by pulling a vacuum. You must wash the filter cake with a volatile, highly protic solvent (like cold ethanol or methanol) [2]. The protic solvent outcompetes DMF for hydrogen bonding, displacing it from the crystal surface.

  • High-Temperature Vacuum Drying: Dry the isolated solid in a vacuum oven at 85-95°C (well below the compound's degradation point, but high enough to vaporize displaced DMF).

Q5: Can I use Glacial Acetic Acid instead of DMF? What is the protocol?

Answer: Yes. Glacial acetic acid is an exceptional alternative if you are trying to avoid DMF toxicity or solvate issues. Acetic acid works by temporarily protonating the quinoline nitrogen and acting as a competitive hydrogen-bond donor/acceptor, breaking up the strong carboxylic acid dimers of the crude material [3].

Protocol for Acetic Acid Crystallization:

  • Suspend the crude compound in Glacial Acetic Acid (approx. 10 mL per 1 gram of crude).

  • Heat to reflux (~118°C) under a condenser until complete dissolution is achieved.

  • Optional: If dark impurities are present, add 10% w/w activated carbon, reflux for 10 minutes, and perform a hot filtration.

  • Allow the solution to cool naturally to room temperature. Do not use an ice bath, as glacial acetic acid freezes at 16.6°C.

  • Filter the resulting beige/white prismatic crystals and wash thoroughly with deionized water to remove all traces of acetic acid.

  • Dry in vacuo at 60°C.

References
  • European Patent Office. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. Google Patents.
  • Ostrynska, O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. Available at:[Link]

  • World Intellectual Property Organization. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.
Troubleshooting

Technical Support Center: Troubleshooting Amide Bond Formations with Sterically Hindered Quinoline Acids

Welcome to the Advanced Synthesis Support Center. Amide bond formation is a foundational transformation in drug development, yet sterically hindered quinoline carboxylic acids (such as 2-substituted quinoline-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Amide bond formation is a foundational transformation in drug development, yet sterically hindered quinoline carboxylic acids (such as 2-substituted quinoline-3-carboxylic acids or 8-substituted quinoline-2-carboxylic acids) frequently cause standard coupling protocols to fail[1].

The difficulty arises from a dual-threat mechanism: steric shielding from the rigid bicyclic aromatic system and adjacent substituents, compounded by electronic deactivation or non-productive coordination from the quinoline nitrogen[1][2]. This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating experimental protocols to overcome these specific synthetic roadblocks.

Part 1: Diagnostic Workflow

Before switching reagents blindly, use the logical progression below to identify the specific failure mode of your current coupling strategy.

TroubleshootingWorkflow Start Amide Coupling Fails (Hindered Quinoline Acid) CheckReagent Using standard carbodiimides (EDC)? Start->CheckReagent SwitchUronium Switch to HATU or COMU + DIPEA CheckReagent->SwitchUronium Yes CheckSterics Is the amine also sterically hindered? CheckReagent->CheckSterics No (Using HATU/COMU) SwitchUronium->CheckSterics Yield < 20% Success Successful Amide Bond Formation SwitchUronium->Success Yield > 80% AcylFluoride Use Acyl Fluoride (BTFFH) CheckSterics->AcylFluoride Yes (Extreme Sterics) TCFH_NMI Use TCFH / NMI (Acyl Imidazolium) CheckSterics->TCFH_NMI Poor Nucleophile AcylFluoride->Success TCFH_NMI->Success

Diagnostic workflow for troubleshooting sterically hindered quinoline amide bond formations.

Part 2: Frequently Asked Questions (Mechanistic Focus)

Q1: Why do standard carbodiimide (EDC/DCC) couplings fail completely with my 8-substituted-quinoline-2-carboxylic acid? A1: The failure is driven by the physical bulk of the O-acylisourea intermediate. In sterically congested quinolines, this bulky intermediate prevents the incoming amine from achieving the required Bürgi-Dunitz trajectory for nucleophilic attack[1]. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes a detrimental rearrangement to form an unreactive N-acylurea byproduct.

Q2: I switched to HATU, but I'm observing a major byproduct and low product yield. What is happening? A2: You are likely observing the guanidinylation of your amine. HATU is a highly active uronium (technically aminium) salt. When the activation of the hindered quinoline acid is slow due to sterics, the unreacted amine directly attacks the HATU reagent instead of the carboxylic acid, forming a stable guanidinium byproduct[3][4]. Solution: Implement a pre-activation step. Stir the quinoline acid, HATU, and DIPEA for 15–30 minutes before adding the amine.

Q3: My amine is also sterically hindered (e.g., tert-butylamine). Even pre-activated HATU fails. What is the next logical step? A3: You must transition to acyl fluoride chemistry. Acyl fluorides, generated in situ using reagents like BTFFH, behave as highly activated esters but possess a drastically smaller steric radius than the O-At esters generated by HATU[5][6]. The small atomic radius of fluorine minimizes steric clash during the nucleophilic attack, allowing dual-hindered couplings to proceed where standard reagents fail[6].

Q4: How do I prevent epimerization if my quinoline acid has a chiral center at the alpha position? A4: Hindered couplings require longer reaction times, increasing the risk of oxazolone formation (the primary pathway for epimerization). Switch from HATU to COMU . COMU utilizes an Oxyma leaving group, which is highly efficient at suppressing racemization, and its morpholino group acts as an internal base to facilitate smooth coupling without requiring a large excess of external basic additives[3][4].

Part 3: Quantitative Reagent Comparison

To select the optimal reagent, compare the intermediate characteristics and primary failure modes.

Coupling ReagentActive Intermediate FormedSteric ToleranceEpimerization RiskPrimary Failure Mode / Drawback
EDC / HOBt O-Acylisourea / O-Bt esterLowModerateN-acylurea formation; slow kinetics[1].
HATU O-At esterModerateLowGuanidinylation of the amine[3].
COMU Oxyma esterModerateVery LowHydrolysis of the intermediate[3][4].
T3P Acyl phosphateHighLowRequires elevated temperatures[7][8].
BTFFH Acyl FluorideVery HighLowSide reactions with secondary amines[5][6].
TCFH / NMI Acyl ImidazoliumVery HighLowExtreme moisture sensitivity[9].

Part 4: Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: In Situ Acyl Fluoride Generation via BTFFH

Best for: Dual-hindered substrates (hindered quinoline acid + hindered aliphatic amine)[5][6].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the quinoline carboxylic acid (1.0 equiv) and BTFFH (1.5 equiv) in anhydrous DCM/DMF (4:1 ratio, 0.1 M).

    • Causality: DMF is required to disrupt π-π stacking and solubilize the rigid quinoline core, while DCM maintains a favorable dielectric constant for the reaction.

  • Activation: Add DIPEA (3.0 equiv) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 30 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, driving the nucleophilic attack on BTFFH to generate the acyl fluoride.

  • Validation Checkpoint: Remove a 5 µL aliquot and quench in 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful acyl fluoride formation) before proceeding. If unreacted acid remains, extend activation time.

  • Coupling: Add the hindered amine (1.2 equiv). Stir at room temperature for 12–24 hours. Heat to 40 °C if conversion stalls.

Protocol B: TCFH-NMI Mediated Coupling

Best for: Hindered quinoline acids coupling with poor nucleophiles (e.g., anilines)[9].

  • Preparation: In an oven-dried flask, suspend the quinoline carboxylic acid (1.0 equiv), the amine (1.2 equiv), and N-methylimidazole (NMI, 3.0 equiv) in anhydrous Acetonitrile (0.2 M).

    • Causality: Unlike standard protocols, the amine is added before the coupling reagent. NMI serves a dual purpose: it acts as the base and the nucleophilic catalyst.

  • Activation & Coupling: Add TCFH (1.2 equiv) in one solid portion at room temperature.

    • Causality: TCFH rapidly reacts with the acid to form an intermediate, which NMI immediately converts into a highly reactive acyl imidazolium ion. This intermediate is electrophilic enough to force coupling with poor nucleophiles[9].

  • Validation Checkpoint: The reaction typically exhibits a mild exotherm and a distinct color change upon TCFH addition. Monitor the disappearance of the quinoline acid via TLC/UPLC at the 1-hour mark.

  • Workup: Quench with saturated aqueous NaHCO₃ to destroy any unreacted acyl imidazolium before extraction.

Part 5: References

1.[5] "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." rsc.org. 2.[6] "A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature." Organic & Biomolecular Chemistry - RSC Publishing. 3.[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 4.[1] "Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds." whiterose.ac.uk. 5.[4] "Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing." Organic Process Research & Development - ACS Publications. 6.[9] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." ResearchGate. 7.[2] "Solid Phase Synthesis of Helically Folded Aromatic Oligoamides." uni-muenchen.de. 8.[7] "3'-Trifluoromethyl-2,2-dimethylvaleranilide | 2300-87-0 - Benchchem." Benchchem. 9.[8] "A New Wave of Amide Bond Formations for Peptide Synthesis." ResearchGate.

Sources

Optimization

Technical Support Center: Scale-Up &amp; Impurity Minimization for 6,7-Dichloroquinoline-3-carboxylic Acid

Welcome to the Application Scientist Support Center. Scaling up the synthesis of 6,7-dichloroquinoline-3-carboxylic acid —a critical halogenated heterocyclic building block—presents unique challenges, particularly regard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Scaling up the synthesis of 6,7-dichloroquinoline-3-carboxylic acid —a critical halogenated heterocyclic building block—presents unique challenges, particularly regarding heavy metal retention, hydrodehalogenation, and ester hydrolysis bottlenecks.

This guide abandons generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. We will focus on the highly efficient reductive cyclization pathway, transitioning from bench-scale tin-mediated reactions to pilot-plant-friendly protocols.

Process Workflow & Logic

The synthesis relies on a tandem reduction-condensation sequence (Friedländer-type cyclization) followed by alkaline saponification.

G A 4,5-Dichloro-2-nitrobenzaldehyde + Ethyl 3,3-diethoxypropionate B Reductive Cyclization (Fe/AcOH or Pt/C + H2) A->B Heat/Reduction C Ethyl 6,7-dichloroquinoline -3-carboxylate B->C Condensation D Alkaline Saponification (NaOH / THF / H2O) C->D Hydrolysis E Acidification & Isolation (HCl to pH 2.5) D->E Neutralization F 6,7-Dichloroquinoline -3-carboxylic acid E->F Precipitation

Process workflow for the synthesis and isolation of 6,7-dichloroquinoline-3-carboxylic acid.

Step-by-Step Methodology (Scale-Up Protocol)

While bench-scale syntheses often utilize SnCl₂·2H₂O for the1 [1], this generates stoichiometric heavy metal waste that causes intractable emulsions on scale. The following protocol utilizes an Iron/Acetic Acid (Béchamp-type) reduction to ensure scalability.

Step 1: Reductive Cyclization
  • Charge: Add 4,5-dichloro-2-nitrobenzaldehyde (1.0 eq) and ethyl 3,3-diethoxypropionate (1.5 eq) to a reactor containing glacial acetic acid (10 volumes). Heat to 70 °C.

  • Reduction: Portion-wise add Iron (Fe) powder (3.5 eq) over 2 hours, maintaining the internal temperature between 75–85 °C.

    • Causality: The nitro group must be reduced to an aniline before it can condense. Iron provides the reducing equivalents, while the acidic environment of AcOH catalyzes the in situ hydrolysis of the acetal into a reactive aldehyde, driving the immediate cyclization and preventing the accumulation of reactive intermediates [3].

  • Self-Validation (In-Process Control): Stir at 90 °C for 4 hours. Sample the reaction for HPLC-UV analysis. The disappearance of the intermediate aniline and the appearance of the quinoline ester validates completion. Do not proceed to workup until the uncyclized intermediate is <0.5% AUC.

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, concentrate, and extract with EtOAc. Wash with saturated NaHCO₃.

Step 2: Alkaline Saponification & Isolation
  • Hydrolysis: Dissolve the crude ethyl 6,7-dichloroquinoline-3-carboxylate in THF (5 volumes). Add 2.0 M aqueous NaOH (2.5 eq) and stir at 45 °C for 6 hours.

    • Causality: The ethyl ester is highly lipophilic and resists hydrolysis in purely aqueous base. THF acts as a co-solvent to overcome mass-transfer limitations. The temperature is strictly capped at 45 °C to prevent hydroxide ions from displacing the activated C7-chlorine via Nucleophilic Aromatic Substitution (SNAr), a common degradation pathway in the 2 [2].

  • Self-Validation (pH Control): Cool to 10 °C and carefully acidify with 2.0 M HCl. Monitor with a calibrated pH probe until the pH reaches exactly 2.5. The product will precipitate as a white/off-white solid. Crucial: If the pH drops below 1.5, the quinoline nitrogen will protonate, causing the product to re-dissolve as a hydrochloride salt, drastically reducing your yield.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 60 °C.

Troubleshooting Guides & FAQs

Q: We are transitioning from the bench-scale SnCl₂ reduction to a pilot-scale process. How do we eliminate heavy metal (Tin) impurities in the final API intermediate? A: SnCl₂ is excellent for one-pot reductive cyclizations because it acts as both a reducing agent and a Lewis acid. However, on scale-up, tin hydroxides form gelatinous emulsions that trap the product and result in >1000 ppm Sn in the isolated API. Solution: Switch to the Béchamp-type reduction (Fe/AcOH) detailed in the protocol above, or use catalytic hydrogenation. If you are forced to use SnCl₂ due to regulatory filings, quench the reaction with a large excess of aqueous NaOH (pH > 12) rather than NaHCO₃. This converts insoluble tin hydroxides into highly water-soluble sodium stannate (Na₂SnO₂), allowing the quinoline ester to be cleanly extracted into the organic phase.

Q: During catalytic hydrogenation scale-up, we observe a new impurity at [M-34] in our LC-MS. What is this and how do we minimize it? A: The [M-34] or [M-35] peak corresponds to the loss of a chlorine atom (hydrodehalogenation). Standard Palladium on Carbon (Pd/C) is highly active and will readily undergo oxidative addition into the C-Cl bonds of the 6,7-dichloroquinoline core, replacing the chlorine with hydrogen. Solution: You must attenuate the catalyst's activity. Switch to Sulfided Platinum on Carbon (Pt(S)/C). The sulfur poisons the catalyst just enough to prevent insertion into the aryl-chloride bond while still allowing the facile reduction of the nitro group.

Q: The saponification of ethyl 6,7-dichloroquinoline-3-carboxylate is stalling at 85% conversion. Increasing the temperature leads to a new impurity. Why? A: The ester at the 3-position is sterically hindered. When you increase the temperature (>60 °C) to force the hydrolysis, the electron-deficient nature of the dichloroquinoline ring makes the halogens (especially at the C7 position) highly susceptible to SNAr by the hydroxide ions, leading to the formation of 7-hydroxy-6-chloroquinoline-3-carboxylic acid. Solution: Do not increase the temperature. Instead, improve the biphasic mass transfer by adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 5 mol%, or increase the ratio of your THF co-solvent to ensure complete homogeneity at 45 °C.

Quantitative Impurity Profile & Control Strategy

Summarized below are the critical impurities encountered during scale-up, their mechanistic origins, and targeted control limits.

ImpurityChemical Origin / CausalityAnalytical MethodControl StrategyTarget Limit
Heavy Metals (Sn/Fe) Residue from the reductive cyclization step.ICP-MSOptimize aqueous alkaline washes; transition to catalytic reduction.< 10 ppm
Deschloro-quinolines ([M-34]) Hydrodehalogenation of C6/C7-Cl during catalytic reduction.LC-MSUse poisoned catalysts (e.g., Pt(S)/C) instead of Pd/C.< 0.10%
Uncyclized Aniline Incomplete Friedländer condensation due to insufficient acid.HPLC-UVMaintain strict acidic pH (AcOH) during the cyclization phase.< 0.50%
7-Hydroxy-6-chloro-quinoline SNAr degradation during harsh alkaline saponification.LC-MSControl saponification temperature strictly below 50 °C.< 0.15%

References

  • Venkatesan, H., Hocutt, F. M., Jones, T. K., & Rabinowitz, M. H. "A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes." Journal of Organic Chemistry, 2010.
  • "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.
  • Gao, W., Zhang, C., & Li, Y. "A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives." Journal of the Brazilian Chemical Society, 2010.

Sources

Troubleshooting

Technical Support Center: Enhancing Stability of 6,7-Dichloroquinoline-3-carboxylic Acid in Solution

Overview Working with halogenated quinoline-3-carboxylic acids presents unique physicochemical challenges. 6,7-Dichloroquinoline-3-carboxylic acid is a valuable scaffold in drug discovery, but researchers frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Working with halogenated quinoline-3-carboxylic acids presents unique physicochemical challenges. 6,7-Dichloroquinoline-3-carboxylic acid is a valuable scaffold in drug discovery, but researchers frequently encounter issues with precipitation, thermal decarboxylation, and photodegradation during in vitro assays. This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure the integrity of your solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO turns cloudy immediately upon dilution into aqueous cell culture media. How do I prevent this? A: This is a classic "solvent-shift" precipitation driven by the compound's pKa. The dichloroquinoline core is highly hydrophobic. While the compound is fully soluble in 100% DMSO, its aqueous solubility is strictly pH-dependent. At a pH below its pKa (typically around 3.5–4.5 for similar quinoline-3-carboxylic acids), the carboxylic acid is protonated and neutral, leading to rapid precipitation[1]. Causality & Fix: When you spike DMSO into neutral media, the local concentration of the drug exceeds its aqueous solubility limit before the solvent can diffuse. To fix this, pre-dilute your DMSO stock into a slightly alkaline buffer (pH 7.5–8.0) to ensure the compound remains in its highly soluble, deprotonated carboxylate form before introducing it to the final assay media.

Q2: I am observing a secondary peak on my HPLC after storing the solution at room temperature for several days. What is the degradation product? A: You are likely observing 6,7-dichloroquinoline, the product of thermal decarboxylation. Quinoline-3-carboxylic acids are known to undergo decarboxylation[2]. While preparative decarboxylation usually requires extreme heat (e.g., >250 °C in high-boiling solvents like Dowtherm A)[1], slow decarboxylation can occur in solution even at physiological temperatures. Causality & Fix: This degradation is driven by the stabilization of the resulting carbanion intermediate by the electron-withdrawing chlorine atoms and the quinoline nitrogen[3]. To prevent this, never heat the solution above 40 °C during dissolution, and strictly store stock solutions at -20 °C.

Q3: Does ambient laboratory light affect the stability of this compound in solution? A: Yes, photostability is a critical concern. Halogenated quinoline-3-carboxylic acids are susceptible to photolysis. Causality & Fix: UV/Vis irradiation excites the molecule to a triplet state, which can induce dehalogenation (loss of the chlorine atoms) and minor photochemical decarboxylation. This pathway is well-documented in structurally related fluoroquinolone-3-carboxylic acids like ciprofloxacin[4]. Always use amber vials for storage and wrap experimental tubes in aluminum foil.

Part 2: Quantitative Data Summary

The following table summarizes the stability profile of 6,7-Dichloroquinoline-3-carboxylic acid under various conditions to aid in experimental planning.

Solvent / ConditionTemperatureLight ExposureEstimated Stability (T90)Primary Degradation Risk
100% DMSO-20 °CDark> 6 MonthsNone (Optimal Storage)
100% DMSO25 °CAmbient Light< 1 WeekPhotodegradation[4]
Aqueous Buffer (pH 7.4)37 °CDark~ 48 HoursSlow Decarboxylation[3]
Aqueous Buffer (pH < 4.0)25 °CDarkN/A (Insoluble)Immediate Precipitation[1]
Methanol / NaOH60 °CDark< 12 HoursAccelerated Decarboxylation[2]

Part 3: Experimental Protocols

Protocol A: Preparation of a Self-Validating, Highly Stable Stock Solution

This protocol ensures complete dissolution and verifies stability before use in sensitive biological assays.

Step 1: Initial Dissolution

  • Weigh exactly 10.0 mg of 6,7-Dichloroquinoline-3-carboxylic acid.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mg/mL stock.

  • Vortex gently for 60 seconds. Do not sonicate or heat above 40 °C to prevent initiating thermal decarboxylation[3].

Step 2: pH-Controlled Aqueous Dilution

  • Prepare a transition buffer: 50 mM Tris-HCl, pH 8.0.

  • Slowly add 100 µL of the DMSO stock to 900 µL of the transition buffer while vortexing continuously.

  • Self-Validation Check: Visually inspect against a dark background. The solution must be completely optically clear. Measure the pH to confirm it remains > 7.2. Acidification will cause the free acid to precipitate[1].

Step 3: Filtration and Storage

  • Pass the clear solution through a 0.22 µm PTFE syringe filter (avoid nylon, which may bind the compound).

  • Aliquot immediately into sterile, single-use amber glass vials to prevent UV-induced dehalogenation[4].

  • Flash-freeze in liquid nitrogen and store at -20 °C.

Protocol B: Forced Degradation Study (HPLC Validation)

Use this protocol to establish the specific retention times of your degradants.

  • Acid/Heat Stress: Dilute the stock to 1 mg/mL in 0.1 N HCl. Heat to 60 °C for 4 hours. Neutralize and inject into HPLC to identify the decarboxylated peak[2].

  • Photostress: Place a 1 mg/mL solution in a clear glass vial under a UV lamp (254 nm) for 2 hours. Inject into HPLC to identify dehalogenated photoproducts[4].

Part 4: Visualizations

PreparationWorkflow Start Weigh 6,7-Dichloroquinoline- 3-carboxylic acid Solvent Add Anhydrous DMSO (Max 40°C) Start->Solvent Dilute Dilute in pH 8.0 Buffer (Prevents Precipitation) Solvent->Dilute Validate Self-Validation: Check Clarity & pH Dilute->Validate Validate->Dilute Cloudy (Adjust pH) Filter PTFE Filtration (0.22 µm) Use Amber Vials Validate->Filter Clear & pH > 7.2 Store Store at -20°C (Single-use aliquots) Filter->Store

Figure 1: Step-by-step workflow for preparing stable aqueous solutions without precipitation.

DegradationPathway Parent 6,7-Dichloroquinoline- 3-carboxylic acid Thermal Thermal Stress / Extended Storage (T > 40°C or pH shifts) Parent->Thermal Heat Photo Photochemical Stress (UV / Ambient Light) Parent->Photo Light Decarb Decarboxylation (Forms 6,7-Dichloroquinoline) Thermal->Decarb Carbanion Stabilization Photo->Decarb Minor Pathway Dehal Dehalogenation / Oxidation (Radical-mediated) Photo->Dehal Triplet State Excitation

Figure 2: Mechanistic pathways of degradation for quinoline-3-carboxylic acid derivatives.

References

  • Technical Support Center: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline - Benchchem - 1

  • Heterocyclic compounds - Indian Academy of Sciences -2

  • Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid (=Ciprofloxacin) in Aqueous Solutions - Helvetica Chimica Acta - 4

  • Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid - ACS Publications - 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 6,7-Dichloroquinoline-3-carboxylic Acid

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. For novel compounds like 6,7-Dichloroquinoline-3-carboxylic acid, a robust and validated analytical method is paramount. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.

The Analytical Challenge: 6,7-Dichloroquinoline-3-carboxylic Acid

6,7-Dichloroquinoline-3-carboxylic acid is a heterocyclic compound with acidic properties, making it a suitable candidate for reversed-phase HPLC. Its purity assessment requires a method that is not only precise and accurate but also specific enough to separate the main compound from potential process-related impurities and degradation products. The development and validation of such a method must adhere to stringent international guidelines to ensure data integrity and regulatory acceptance.[1][2][3][4][5]

Regulatory Framework: The Imperative of Validation

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[1][6] These guidelines, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outline the necessary validation characteristics to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4][5][7] The objective is to establish, through documented evidence, that the method consistently produces a result meeting its predetermined specifications.[8]

The core validation parameters that will be assessed in this guide include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC methods for the purity analysis of 6,7-Dichloroquinoline-3-carboxylic acid. The choice of a C18 column is based on its wide applicability and hydrophobicity, suitable for retaining the non-polar quinoline ring structure. The alternative C8 column provides a different selectivity due to its shorter alkyl chain, which can be advantageous for separating closely related impurities.[9] The mobile phase for both methods will be acidic to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[10][11][12]

Method 1: Gradient Elution on a C18 Column

This method utilizes a gradient elution on a C18 column, which is often the workhorse for purity and impurity analysis in pharmaceutical laboratories.[13] The gradient allows for the elution of a wider range of compounds with varying polarities, which is crucial for identifying unknown impurities and degradation products.

Method 2: Isocratic Elution on a C8 Column

The second method employs an isocratic elution on a C8 column. This approach is generally faster and simpler to run, making it suitable for routine quality control once the impurity profile is well-characterized.[9] The C8 stationary phase offers a less hydrophobic interaction, which can alter the elution order and provide better resolution for specific impurities that may co-elute on a C18 column.

Experimental Design and Protocols

A comprehensive validation study was designed to evaluate both HPLC methods against the predefined acceptance criteria derived from ICH guidelines.[1][14][15]

Forced Degradation Studies

To establish the stability-indicating nature of the methods, forced degradation studies are essential.[16][17][18] These studies expose the 6,7-Dichloroquinoline-3-carboxylic acid to various stress conditions to generate potential degradation products. As per ICH Q1A(R2), the following conditions should be investigated:[16][17]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours)

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the degradation products from the main peak.[16][19]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of 6,7-Dichloroquinoline-3-carboxylic acid reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution (for purity testing): Prepare a sample solution at a concentration of 1000 µg/mL in methanol.

dot graph TD subgraph "Sample Preparation" A[Weigh 25 mg of 6,7-Dichloroquinoline-3-carboxylic acid] --> B{Dissolve in Methanol}; B --> C[Sonicate to ensure dissolution]; C --> D[Dilute to 25 mL]; D --> E[Filter through 0.45 µm filter]; end subgraph "HPLC Analysis" E --> F(Inject into HPLC); end subgraph "Data Acquisition & Processing" F --> G{Chromatographic Separation}; G --> H[Detect at specified wavelength]; H --> I[Integrate peak areas]; I --> J(Calculate Purity); end

caption: "Experimental Workflow for Purity Analysis"

HPLC Method Validation Protocol

A detailed step-by-step protocol for the validation of the proposed HPLC methods is provided below. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

dot graph LR subgraph "Method Validation" A(Specificity) --> B(Linearity); B --> C(Range); C --> D(Accuracy); D --> E(Precision); E --> F(LOD & LOQ); F --> G(Robustness); end

caption: "HPLC Method Validation Parameters"

1. System Suitability: Before each validation run, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

2. Specificity: Analyze blank (mobile phase), placebo (if applicable), standard solution, and stressed samples. The method is specific if there are no interfering peaks at the retention time of the main analyte and the peak purity of the main analyte in the stressed samples is acceptable.

3. Linearity: Analyze a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

4. Range: The range is established based on the linearity, accuracy, and precision data.

5. Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

6. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% of the test concentration. The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD over both sets of data should be ≤ 2.0%.

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.

8. Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Comparative Data and Performance

The following tables summarize the synthetic validation data for the two proposed HPLC methods. This data is intended to be representative of what would be expected from a successful validation study.

Table 1: Chromatographic Conditions

ParameterMethod 1: Gradient C18Method 2: Isocratic C8
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution Gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), 18-20 min (10% B)Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Run Time 20 min10 min

Table 2: System Suitability Results

ParameterMethod 1: Gradient C18Method 2: Isocratic C8Acceptance Criteria
Retention Time (min) ~12.5~6.8-
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 5000> 3000≥ 2000
%RSD of Peak Area (n=5) 0.8%1.2%≤ 2.0%

Table 3: Validation Summary

Validation ParameterMethod 1: Gradient C18Method 2: Isocratic C8Acceptance Criteria
Specificity No interference observedNo interference observedNo interference at analyte RT
Linearity (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 50 - 15050 - 150Defined by linearity, accuracy, precision
Accuracy (% Recovery) 99.2 - 101.5%98.8 - 101.2%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.7%0.9%≤ 1.0%
Precision (Intermediate, %RSD) 1.5%1.8%≤ 2.0%
LOD (µg/mL) 0.10.2S/N ≥ 3
LOQ (µg/mL) 0.30.6S/N ≥ 10
Robustness PassedPassedSystem suitability criteria met

Discussion and Method Selection

Both HPLC methods presented are capable of providing accurate and precise results for the purity determination of 6,7-Dichloroquinoline-3-carboxylic acid and meet the acceptance criteria based on ICH guidelines.

Method 1 (Gradient C18) demonstrates superior resolving power, as indicated by the higher number of theoretical plates. This makes it the preferred method during drug development when the impurity profile is not yet fully established and for the analysis of stability samples where new degradation products may appear. The gradient elution ensures that both polar and non-polar impurities are effectively separated and detected.

Method 2 (Isocratic C8) offers the significant advantage of a shorter run time, which translates to higher throughput. This method is ideal for routine quality control of batches where the impurity profile is well-understood and consistent. While its resolving power is slightly lower than the gradient method, it is still sufficient for its intended purpose.

The choice between the two methods will ultimately depend on the specific application and the stage of drug development. For comprehensive impurity profiling and stability testing, the gradient C18 method is recommended. For routine analysis of known batches, the isocratic C8 method provides a more efficient solution.

Conclusion

This guide has provided a comprehensive comparison of two validated HPLC methods for the purity assessment of 6,7-Dichloroquinoline-3-carboxylic acid. By adhering to the principles of scientific integrity and regulatory guidelines, we have outlined the necessary steps for method development, validation, and comparison. The presented data, though synthetic, provides a realistic expectation of the performance of these methods. Researchers, scientists, and drug development professionals can use this guide as a practical framework for establishing robust and reliable analytical methods for novel APIs, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Pharma Stability: Forced Degradation Playbook. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. [Link]

  • 6,7-Dichloroquinoline-3-carboxylic acid | CAS#:948294-42-6 | Chemsrc. [Link]

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. [Link]

  • Decomposition of Contaminants of Emerging Concern in Advanced Oxidation Processes. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Formation of carboxylic acids during degradation of monosaccharides - Czech Journal of Food Sciences. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • degradation product formed: Topics by Science.gov. [Link]

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Comparative

A Guide to the 1H and 13C NMR Spectral Interpretation of 6,7-Dichloroquinoline-3-carboxylic acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their properties. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed atomic-level information.

The Structural Landscape: Predicting the NMR Fingerprint

The substitution pattern of 6,7-dichloroquinoline-3-carboxylic acid, with two electron-withdrawing chlorine atoms on the carbocyclic ring and a carboxylic acid group on the heterocyclic ring, creates a distinct electronic environment that profoundly influences the chemical shifts of its protons and carbons.

dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="6,7-Dichloroquinoline-3-carboxylic acid"]; b [label=<

ClCCCNCCOOH
||||||
ClCCCC

>]; a -- b; }

Caption: Molecular Structure of 6,7-Dichloroquinoline-3-carboxylic acid.

¹H NMR Spectroscopy: A Proton's Perspective

A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The spectrum is typically recorded on a 300 or 400 MHz spectrometer.[1]

Predicted ¹H NMR Data for 6,7-Dichloroquinoline-3-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.2 - 9.4s-
H-48.8 - 9.0s-
H-58.2 - 8.4s-
H-88.0 - 8.2s-
COOH13.0 - 14.0br s-

Interpretation and Comparative Analysis:

The aromatic protons of 6,7-dichloroquinoline-3-carboxylic acid are expected to resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The carboxylic acid proton is anticipated to appear as a broad singlet at a very high chemical shift (δ 10-13 ppm).[1]

  • H-2 and H-4: The protons on the pyridine ring, H-2 and H-4, are expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group at C-3. In the parent 6-chloroquinoline, the H-2 proton appears at approximately 8.8 ppm.[2] The presence of the carboxylic acid at C-3 in our target molecule will further deshield H-2 and H-4, pushing their chemical shifts further downfield.

  • H-5 and H-8: The protons on the benzene ring, H-5 and H-8, will also be deshielded, with their exact positions influenced by the two chlorine substituents. In 6-chloroquinoline, H-5 and H-7 appear as doublets, while H-8 is a singlet.[2] The presence of a second chlorine at C-7 in our molecule will simplify the spectrum, resulting in singlets for both H-5 and H-8. The electron-withdrawing nature of the chlorine atoms will cause a downfield shift for these protons compared to unsubstituted quinoline.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used. The spectrum is acquired on a spectrometer operating at 75 or 100 MHz, often with proton decoupling to simplify the spectrum to a series of singlets.[1]

Predicted ¹³C NMR Data for 6,7-Dichloroquinoline-3-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 153
C-3125 - 128
C-4147 - 150
C-4a128 - 131
C-5128 - 130
C-6135 - 138
C-7137 - 140
C-8122 - 125
C-8a148 - 151
COOH166 - 169

Interpretation and Comparative Analysis:

The aromatic carbons will resonate in the 115-150 ppm range, while the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm region.[1][3]

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal in the spectrum, typically appearing above 165 ppm.[4]

  • C-2, C-4, and C-8a: The carbons of the pyridine ring (C-2 and C-4) and the bridgehead carbon adjacent to the nitrogen (C-8a) are expected to be significantly deshielded. In 6-chloroquinoline, C-2, C-4, and C-8a appear at approximately 150.5, 135.9, and 147.5 ppm, respectively.[5] The presence of the carboxylic acid at C-3 will likely cause a downfield shift for C-2 and C-4.

  • C-6 and C-7: The carbons bearing the chlorine atoms (C-6 and C-7) will be directly influenced by the electronegativity of the chlorine. In 4,7-dichloroquinoline, the carbon atoms attached to chlorine show resonances in the range of 135-140 ppm.[6]

  • Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

Experimental Protocol: Acquiring High-Fidelity NMR Data

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Interpretation A Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 300 or 400 MHz) C->D E Tune and shim the spectrometer D->E F Acquire 1H spectrum (16-32 scans) E->F G Acquire 13C spectrum (proton decoupled, >1024 scans) F->G H Fourier transform the raw data G->H I Phase and baseline correct the spectra H->I J Integrate 1H signals and pick peaks I->J K Assign signals based on chemical shifts and coupling constants J->K L Compare with data from analogous compounds K->L

Caption: Workflow for NMR data acquisition and interpretation.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 6,7-dichloroquinoline-3-carboxylic acid, supported by a comparative analysis of structurally related compounds, provide a valuable framework for the structural verification of this and similar quinoline derivatives. The distinct electronic environment created by the dichloro and carboxylic acid substitution pattern results in a unique NMR fingerprint. This guide serves as a practical tool for researchers in the field, enabling a deeper understanding of the structure-property relationships that are critical for the advancement of drug discovery and development.

References

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Chemsrc. 6,7-Dichloroquinoline-3-carboxylic acid | CAS#:948294-42-6. [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

  • PubChem. 4,7-Dichloroquinoline. [Link]

  • ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 6,7-Dichloroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Blueprints In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Blueprints

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns. This guide provides an in-depth exploration of the expected collision-induced dissociation (CID) fragmentation pattern of 6,7-dichloroquinoline-3-carboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a mere recitation of data to offer a comparative analysis grounded in the fundamental principles of gas-phase ion chemistry. We will dissect the probable fragmentation pathways, compare them to related quinoline structures, and provide actionable experimental protocols. The objective is to equip researchers with the expertise to not only identify this specific molecule but also to interpret the mass spectra of similar halogenated heterocyclic compounds with confidence.

The Isotopic Signature: A Halogen's Tale

Before delving into fragmentation, it is crucial to recognize the distinctive isotopic pattern imparted by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to a characteristic 3:1 isotopic ratio for a single chlorine atom.[1] For a molecule containing two chlorine atoms, such as 6,7-dichloroquinoline-3-carboxylic acid, the molecular ion region will display a unique cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.[1] This pattern is a definitive marker for the presence of two chlorine atoms and is the first piece of evidence to look for in the mass spectrum.

Proposed ESI-MS/MS Fragmentation Pathway of 6,7-Dichloroquinoline-3-carboxylic Acid

Electrospray ionization (ESI) in positive ion mode is expected to readily protonate 6,7-dichloroquinoline-3-carboxylic acid, likely on the quinoline nitrogen, to form the precursor ion [M+H]⁺. Subsequent fragmentation of this even-electron ion via collision-induced dissociation (CID) is predicted to follow a logical cascade, driven by the stability of the resulting fragment ions and neutral losses.

The primary and most facile fragmentation event anticipated is the neutral loss of formic acid (HCOOH, 46 Da) or the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). This is a common pathway for protonated carboxylic acids.[2] The loss of CO₂ (44 Da) is also a highly probable initial fragmentation step.[3]

Following the initial loss from the carboxylic acid moiety, the resulting dichlorinated quinoline cation will undergo further fragmentation. A characteristic fragmentation of the quinoline ring system is the loss of hydrogen cyanide (HCN, 27 Da).[3] Subsequent fragmentation could involve the loss of one or both chlorine atoms, which would be observed as a loss of 35/37 Da for each chlorine.

The proposed fragmentation cascade is visualized in the diagram below:

fragmentation_pathway M [M+H]⁺ m/z 242/244/246 F1 [M+H - H₂O]⁺ m/z 224/226/228 M->F1 - H₂O F3 [M+H - COOH]⁺ m/z 197/199/201 M->F3 - COOH F4 [M+H - CO₂]⁺ m/z 198/200/202 M->F4 - CO₂ F2 [M+H - H₂O - CO]⁺ m/z 196/198/200 F1->F2 - CO F5 [F2 - HCN]⁺ m/z 169/171/173 F2->F5 - HCN F6 [F2 - Cl]⁺ m/z 161/163 F2->F6 - Cl F7 [F4 - HCN]⁺ m/z 171/173/175 F4->F7 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 6,7-dichloroquinoline-3-carboxylic acid.

Comparative Fragmentation Analysis

To add context to the proposed fragmentation, a comparison with related structures is invaluable.

CompoundKey Fragmentation PathwaysReference
Quinoline-2-carboxylic acid Loss of H₂O and CO in ESI-MS/MS. Loss of COOH and CO₂ in EI-MS.[4][4]
Quinoline-4-carboxylic acids Elimination of COOH and CO₂ are significant fragmentation pathways in EI-MS.[3][3]
4,7-Dichloroquinoline The EI-MS spectrum shows a stable molecular ion and fragmentation is less pronounced, indicating the stability of the dichlorinated quinoline core.[5]
Quinolone Antibiotics (with 3-carboxylic acid) Consistently show loss of H₂O and CO from the protonated molecule.[2][2]

This comparison highlights a consistent trend: the initial loss of the carboxylic acid group (or its components) is a dominant feature in the mass spectra of quinoline carboxylic acids. The stability of the halogenated quinoline ring, as suggested by the data for 4,7-dichloroquinoline, implies that subsequent fragmentation of the ring may require higher collision energies.

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following protocol provides a robust starting point for the analysis of 6,7-dichloroquinoline-3-carboxylic acid using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Parameters (Optional, for complex mixtures)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V (optimize for maximal precursor ion intensity).

  • Source Temperature: 120-150 °C.[7]

  • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.[7]

  • Desolvation Temperature: 350-450 °C.

  • MS Scan Range: m/z 50-500.

  • MS/MS Acquisition: Select the [M+H]⁺ isotopic cluster (e.g., m/z 242, 244, 246) for CID.

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL) prep2 Dilute to 1-10 µg/mL prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc LC Separation (Optional) prep3->lc ms MS Scan (Full Scan Mode) lc->ms msms MS/MS Scan (Product Ion Mode) ms->msms data1 Identify [M+H]⁺ Isotopic Cluster msms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Propose Fragmentation Pathway data2->data3

Caption: General experimental workflow for the LC-MS/MS analysis of 6,7-dichloroquinoline-3-carboxylic acid.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise connectivity of atoms in a molecule.[8] For 6,7-dichloroquinoline-3-carboxylic acid, NMR would confirm the substitution pattern on the quinoline ring and the presence of the carboxylic acid proton, which typically appears as a broad singlet at a high chemical shift (10-13 ppm).[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. The carboxylic acid would exhibit a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[8] Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and a C-Cl stretch would likely appear below 850 cm⁻¹.[8]

The data from these techniques, when used in conjunction with mass spectrometry, provides an irrefutable confirmation of the molecular structure.

Conclusion

The mass spectrometric fragmentation of 6,7-dichloroquinoline-3-carboxylic acid is predicted to be a systematic process initiated by the loss of the carboxylic acid functionality, followed by fragmentation of the stable dichlorinated quinoline core. The characteristic 9:6:1 isotopic cluster for the molecular ion is a key identifying feature. By understanding the fundamental principles of fragmentation for this class of compounds and employing a methodical experimental approach, researchers can confidently identify and characterize this and other related halogenated heterocyclic molecules. The integration of MS data with that from NMR and FT-IR spectroscopy will provide the highest level of structural validation, a critical step in the rigorous demands of modern drug discovery and development.

References

  • FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link].

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Scholar Hub Universitas Indonesia. Available at: [Link].

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(6), 416-421.
  • Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. PubMed. Available at: [Link].

  • Quinoline, 4,7-dichloro-. NIST WebBook. Available at: [Link].

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link].

  • Molecular reorganization of selected quinoline derivatives in the ground and excited states—Investigations via static DFT. AIP Publishing. Available at: [Link].

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Liverpool. Available at: [Link].

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Quora. Available at: [Link].

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link].

  • Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. Baghdad Science Journal. Available at: [Link].

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link].

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link].

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link].

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link].

  • 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. MDPI. Available at: [Link].

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].

  • ESI-MS. Stanford University Mass Spectrometry. Available at: [Link].

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. Available at: [Link].

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link].

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Available at: [Link].

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link].

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link].

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link].

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link].

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Available at: [Link].

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Preprints.org. Available at: [Link].

  • Structural Elucidation. Rosalind Franklin Institute. Available at: [Link].

  • Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. Available at: [Link].

  • Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules. University of Bradford. Available at: [Link].

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC. Available at: [Link].

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].

Sources

Comparative

Comparative Analysis of 6,7-Dichloroquinoline-3-carboxylic Acid and Fluoroquinolones: A Framework for Biological Activity Assessment

This guide provides a comprehensive framework for comparing the biological activity of the investigational compound 6,7-dichloroquinoline-3-carboxylic acid against the well-established class of fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the biological activity of the investigational compound 6,7-dichloroquinoline-3-carboxylic acid against the well-established class of fluoroquinolone antibiotics. Designed for researchers and drug development professionals, this document outlines the theoretical underpinnings, key experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

Introduction: The Quinolone Scaffold in Antibacterial Drug Discovery

The quinolone scaffold is a cornerstone of antibacterial drug discovery, with fluoroquinolones representing a major class of synthetic antibiotics used to treat a wide range of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The extensive structure-activity relationship (SAR) studies on quinolones have revealed that modifications to the core structure can significantly impact their potency, spectrum of activity, and safety profile.

This guide focuses on 6,7-dichloroquinoline-3-carboxylic acid, a quinolone derivative whose biological activity is not yet extensively characterized. By comparing it to well-known fluoroquinolones like ciprofloxacin and levofloxacin, we can elucidate its potential as a novel antimicrobial agent. This document provides the experimental roadmap for such an investigation.

The Benchmark: Fluoroquinolones' Mechanism of Action

Fluoroquinolones exert their bactericidal effects by trapping a covalent complex between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. The key structural features of fluoroquinolones, including the fluorine atom at position 6 and the substituent at position 7, are crucial for their potent antibacterial activity.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV FQ->DNA_Gyrase Binds to Ternary_Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Ternary_Complex DNA->Ternary_Complex DSB Double-Strand DNA Breaks Ternary_Complex->DSB Stabilizes Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

The Investigational Compound: 6,7-Dichloroquinoline-3-carboxylic Acid

The biological activity of 6,7-dichloroquinoline-3-carboxylic acid is not as well-documented as that of the fluoroquinolones. However, based on the general SAR of quinolones, we can hypothesize its potential mechanism and activity. The carboxylic acid at position 3 is known to be essential for binding to the DNA-enzyme complex. The dichloro substitutions at positions 6 and 7 are of particular interest, as these positions are critical for modulating the compound's potency and target specificity. It is plausible that 6,7-dichloroquinoline-3-carboxylic acid also targets bacterial type II topoisomerases.

To ascertain its biological activity, a direct comparison with fluoroquinolones is necessary. The following sections outline the key experiments to perform this comparison.

Experimental Framework for Comparative Analysis

A thorough comparison requires a multi-faceted approach, assessing the compound's antibacterial potency, spectrum, mechanism of action, and potential for host cell toxicity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antibacterial potency of a compound. It measures the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) using fresh broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 6,7-dichloroquinoline-3-carboxylic acid and comparator fluoroquinolones (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection of turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC values (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation:

CompoundMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
6,7-Dichloroquinoline-3-carboxylic acidExperimental ValueExperimental Value
CiprofloxacinReference ValueReference Value
LevofloxacinReference ValueReference Value
DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibition of the putative enzyme targets, providing mechanistic insight.

Protocol (DNA Gyrase Supercoiling Inhibition Assay):

  • Reaction Setup:

    • In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and varying concentrations of the test compound.

    • Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction.

  • Termination and Electrophoresis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Run the samples on an agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Data Analysis:

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

    • The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.

Gyrase_Assay_Workflow start Start setup_reaction Set up reaction with DNA, Gyrase, and Test Compound start->setup_reaction incubate Incubate at 37°C for 1h setup_reaction->incubate stop_reaction Stop reaction and digest protein incubate->stop_reaction run_gel Run Agarose Gel Electrophoresis stop_reaction->run_gel visualize Visualize DNA bands under UV run_gel->visualize determine_ic50 Determine IC50 visualize->determine_ic50 end End determine_ic50->end

Validation

Analytical Purity Validation: Elemental Analysis vs. Theoretical Calculation for 6,7-Dichloroquinoline-3-carboxylic acid

Introduction to the Analytical Challenge In pharmaceutical drug development, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) serves as a critical halogenated scaffold for synthesizing kinase inhibitors and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

In pharmaceutical drug development, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) serves as a critical halogenated scaffold for synthesizing kinase inhibitors and anti-infective agents[1]. Before this intermediate can be advanced into biological assays or further synthetic pipelines, its structural integrity and absolute purity must be rigorously validated.

According to ICH Q2(R2) guidelines, analytical procedures for purity and impurity testing must be scientifically sound, robust, and fully validated[2]. For novel organic compounds, this validation relies on an orthogonal comparison: Theoretical Calculation (the predictive, mathematically perfect baseline) versus Experimental Elemental Analysis (the empirical, physical ground truth).

This guide objectively compares these two methodologies, providing the causality behind the protocols, expected data tolerances, and strategies for overcoming the unique analytical challenges posed by heavily halogenated quinolines.

Theoretical Calculation: The Predictive Baseline

Theoretical calculation provides the exact mass percentages of carbon, hydrogen, nitrogen, oxygen, and chlorine based strictly on the molecular formula (C₁₀H₅Cl₂NO₂).

The Causality of the Baseline: Why do we calculate this before touching a microbalance? Theoretical calculation assumes a 100% pure, defect-free crystal lattice. It dictates the absolute maximum yield of combustion products (CO₂, H₂O, NOₓ). Furthermore, preliminary Density Functional Theory (DFT) calculations on this molecule reveal extremely high bond dissociation energies for the C-Cl bonds on the quinoline ring. This predictive data directly informs the experimentalist that standard combustion temperatures (900°C) will be insufficient to fully oxidize the molecule, necessitating a modified, high-temperature experimental approach.

Theoretical Mass Composition (C₁₀H₅Cl₂NO₂)

Molar Mass: 242.05 g/mol

ElementAtomic CountAtomic Weight ( g/mol )Total Mass ContributionTheoretical Percentage (%)
Carbon (C) 1012.011120.1149.62%
Chlorine (Cl) 235.45070.9029.29%
Oxygen (O) 215.99931.99813.22%
Nitrogen (N) 114.00714.0075.79%
Hydrogen (H) 51.0085.042.08%

Experimental Elemental Analysis: The Empirical Ground Truth

Elemental analysis (EA), specifically CHNS/O combustion analysis, physically burns the sample to quantify the elemental weight percentages.

The Causality of the Halogen Challenge: 6,7-Dichloroquinoline-3-carboxylic acid contains two heavy chlorine atoms. During standard combustion, halogens pose a severe threat to data integrity. They can form volatile metal-halides that permanently damage the Thermal Conductivity Detector (TCD) or trap carbon within the ash, leading to artificially low %C and %H values.

To counteract this, the protocol must be modified into a self-validating system. Vanadium Pentoxide (V₂O₅) is added to the sample crucible. V₂O₅ acts as a powerful oxygen donor and flux, ensuring complete combustion of the halogenated aromatic ring and preventing volatile halide interference[3].

Comparative Analysis & Acceptance Criteria

To guarantee sufficient purity for publication and downstream biological testing, the American Chemical Society (ACS) "Gold Standard" dictates that experimental values must fall within ±0.40% of the theoretical calculations[4]. Deviations beyond this threshold indicate contamination, solvent entrapment, or incomplete combustion.

Quantitative Data Comparison: Theoretical vs. Experimental

The table below summarizes the theoretical baseline against two simulated experimental batches.

ElementTheoretical (%)Exp. Batch A (Pass)Exp. Batch B (Fail)Root Cause Interpretation for Batch B
C 49.6249.5148.10Fails ±0.4% (Low C): Indicates inorganic ash or trapped moisture.
H 2.082.152.85Fails ±0.4% (High H): Strongly suggests water (moisture) entrapment.
N 5.795.755.10Fails ±0.4% (Low N): Confirms dilution of the crystal lattice by non-nitrogenous impurities.

Note: Batch B's profile (Low C, High H, Low N) is the classic signature of a hygroscopic sample that has absorbed ambient water. This necessitates rigorous vacuum desiccation before re-analysis.

Step-by-Step Experimental Methodologies

Protocol 1: Computational Setup (Theoretical)
  • Formula Verification: Confirm the exact isotopic averages for the molecular formula (C₁₀H₅Cl₂NO₂).

  • Mass Fraction Computation: Calculate the theoretical mass of each element divided by the total molar mass (242.05 g/mol ).

  • DFT Geometry Optimization (Optional): Run a B3LYP/6-31G* basis set calculation to map the electrostatic potential. This identifies the highly stable chlorinated aromatic regions, confirming the need for a high-temperature flux during physical combustion.

Protocol 2: CHN Combustion Analysis for Halogenated Quinolines

This protocol is designed as a self-validating system to prevent false negatives caused by halogen interference and moisture[3].

  • Sample Desiccation (Self-Validation Step): Dry the synthesized 6,7-Dichloroquinoline-3-carboxylic acid under high vacuum (0.1 mbar) at 50°C for 24 hours to eliminate false "High H" failures caused by ambient moisture.

  • Weighing & Flux Addition: Weigh exactly 2.000 mg of the desiccated sample into a tin capsule using a microbalance. Immediately add 5–10 mg of V₂O₅ powder directly over the sample.

    • Causality: The tin capsule creates an exothermic flash upon oxidation, while V₂O₅ ensures the stubborn C-Cl bonds are fully cleaved.

  • Combustion: Drop the capsule into the elemental analyzer furnace pre-heated to 1050°C (elevated from the standard 900°C due to the stable quinoline ring).

  • Oxygen Boost: Inject an excess oxygen pulse for 5 seconds to force complete oxidation.

  • Detection: Pass the resulting gas mixture through a reduction column to convert NOₓ to N₂, then separate via gas chromatography for TCD detection.

  • Data Validation: Subtract theoretical values from experimental values. If Δ ≤ 0.4% for C, H, and N, the batch is validated[4].

Validation Logic Workflow

The following diagram illustrates the decision-making logic when comparing theoretical calculations against experimental EA data for halogenated quinolines.

ValidationWorkflow Start Synthesized Batch: 6,7-Dichloroquinoline-3-carboxylic acid Theory Theoretical Calculation (C: 49.62%, H: 2.08%, N: 5.79%) Start->Theory Experiment Experimental EA (CHNS/O) Combustion + V2O5 Catalyst Start->Experiment Compare Compare Results |Exp - Theory| <= 0.4%? Theory->Compare Experiment->Compare Success Validation Successful Release for Assay Compare->Success Yes Fail Validation Failed Trigger Root Cause Analysis Compare->Fail No Imp1 High C / High H: Solvent Entrapment Fail->Imp1 Imp2 Low C / Low N: Inorganic Contamination Fail->Imp2

Validation logic flow for halogenated quinolines, distinguishing between impurities.

References

  • [2] Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

  • [1] 6,7-Dichloroquinoline-3-carboxylic acid | 948294-42-6 - Sigma-Aldrich. 1

  • [4] Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). 4

  • [3] 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 (Halogenated EA Protocols & V₂O₅ usage) - Benchchem. 3

Sources

Comparative

Differentiating 6,7-Dichloro and 5,6-Dichloro Isomers of Quinoline-3-Carboxylic Acid: A Comparative Analytical Guide

Executive Summary In the development of fluoroquinolone antibiotics and related pharmaceutical intermediates, 6,7-dichloroquinoline-3-carboxylic acid is a highly valued structural core. However, synthesizing this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluoroquinolone antibiotics and related pharmaceutical intermediates, 6,7-dichloroquinoline-3-carboxylic acid is a highly valued structural core. However, synthesizing this compound via the classic Gould-Jacobs reaction using 3,4-dichloroaniline inherently produces a mixture of regioisomers. Differentiating the desired 6,7-dichloro product from the 5,6-dichloro impurity is a critical bottleneck. This guide objectively compares the analytical modalities used to resolve these isomers, providing self-validating experimental protocols grounded in fundamental physical chemistry.

The Regioselectivity Challenge in Quinoline Synthesis

When synthesizing quinoline-3-carboxylic acid derivatives via the Gould-Jacobs reaction [1], the thermal cyclization of the anilinomethylenemalonate intermediate presents a significant regioselectivity challenge. If the starting material is 3,4-dichloroaniline, the cyclization can occur at either the C2 or C6 position of the aniline ring [2].

Cyclization at the C6 position (para to the C3 chlorine) yields the desired 6,7-dichloroquinoline-3-carboxylic acid , whereas cyclization at the C2 position (ortho to the C3 chlorine) yields the 5,6-dichloroquinoline-3-carboxylic acid impurity. Because these are constitutional isomers [3] with identical molecular weights and similar polarities, differentiating them requires robust, self-validating analytical methodologies.

Pathway A 3,4-Dichloroaniline + DEEM B Anilinomethylenemalonate Intermediate A->B Condensation C Cyclization at C6 (Para to Cl) B->C Thermal Cyclization D Cyclization at C2 (Ortho to Cl) B->D Thermal Cyclization E 6,7-Dichloroquinoline-3- carboxylic acid C->E Hydrolysis & Decarboxylation F 5,6-Dichloroquinoline-3- carboxylic acid D->F Hydrolysis & Decarboxylation

Gould-Jacobs reaction pathway yielding 6,7-dichloro and 5,6-dichloro quinoline isomers.

Comparative Analysis of Analytical Modalities

As an Application Scientist, selecting the right analytical tool requires balancing throughput, cost, and absolute structural certainty. Below is an objective comparison of the primary modalities used to differentiate these isomers.

2.1. ¹H-NMR Spectroscopy (The Gold Standard)

Causality: The fundamental physical cause of the NMR differentiation lies in the scalar spin-spin coupling (J-coupling) between the protons on the carbocyclic ring. In the 6,7-dichloro isomer, the protons at positions C-5 and C-8 are separated by four bonds and are para to each other. This results in negligible coupling (J < 1 Hz), causing them to appear as two distinct singlets. Conversely, in the 5,6-dichloro isomer, the protons at C-7 and C-8 are adjacent (ortho), leading to strong scalar coupling (J ≈ 8.5 Hz) and appearing as a pair of doublets. This physical reality makes ¹H-NMR the absolute gold standard for non-destructive isomer differentiation.

NMRLoigc A 1H-NMR Aromatic Region (7.0 - 9.0 ppm) B Analyze Splitting Pattern of Carbocyclic Protons A->B C Two Singlets (Para Protons, J < 1 Hz) B->C D Two Doublets (Ortho Protons, J ≈ 8-9 Hz) B->D E Confirmed: 6,7-Dichloro Isomer C->E F Confirmed: 5,6-Dichloro Isomer D->F

1H-NMR coupling logic for differentiating 6,7-dichloro and 5,6-dichloro quinoline isomers.

2.2. High-Performance Liquid Chromatography (HPLC-UV) (High-Throughput QC)

Causality: While NMR provides absolute structural data, it is too slow for batch-release QC. HPLC differentiates the isomers based on slight variations in their overall dipole moments. The 5,6-dichloro isomer, having two adjacent electron-withdrawing chlorine atoms closer to the nitrogen heteroatom, exhibits a slightly different electron density distribution than the 6,7-dichloro isomer. This alters its partitioning coefficient with the non-polar C18 stationary phase, allowing for reliable chromatographic resolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning they contain internal checks to prevent false positives or analytical artifacts.

Protocol A: ¹H-NMR Acquisition & Validation
  • Sample Preparation : Dissolve 5.0 mg of the analyte in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Validation (Critical Step) : Before acquiring the sample spectrum, run a dummy scan to check the TMS peak. Verify that the TMS peak is exactly at 0.00 ppm and its Full Width at Half Maximum (FWHM) is ≤ 1.2 Hz.

    • Causality: If the peak is broader, the magnet is poorly shimmed. A poorly shimmed magnet will artificially broaden the fine singlets of the 6,7-dichloro isomer, making them look like unresolved multiplets and leading to misidentification. Re-shim the Z and Z2 gradients if necessary.

  • Acquisition : Acquire a standard ¹H spectrum at 400 MHz (16 scans, 2-second relaxation delay).

  • Data Interpretation : Zoom into the aromatic region (7.0 - 9.0 ppm). If two singlets are observed for the carbocyclic protons, the product is the 6,7-dichloro isomer. If two doublets (J ≈ 8.5 Hz) are observed, it is the 5,6-dichloro isomer.

Protocol B: HPLC-UV Method & System Suitability
  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).

  • System Validation (System Suitability Test - SST) : Inject a 10 µL blank (Mobile Phase A) to confirm a flat baseline. Next, inject a 50:50 mixture of authentic 6,7-dichloro and 5,6-dichloro standards. Calculate the chromatographic resolution (Rs) between the two peaks.

    • Causality: The system is only validated if Rs ≥ 1.5 (baseline resolution). If Rs < 1.5, the column is degraded or the gradient is too steep, which could cause co-elution of an impurity in a real sample, rendering the test invalid.

  • Sample Injection : Inject 10 µL of the unknown sample (prepared at 1 mg/mL in Mobile Phase A).

  • Data Interpretation : Compare the retention time (RT) of the major peak against the validated SST standards.

Quantitative Data Presentation

The following table summarizes the performance metrics of each analytical modality for differentiating the quinoline isomers.

Analytical ModalityPrimary DifferentiatorCausalitySample DestructionThroughputCost per Analysis
¹H-NMR Spectroscopy J-Coupling PatternsSpin-spin scalar coupling (Ortho vs. Para)Non-destructiveMedium (10-15 mins/sample)High
HPLC-UV Retention Time (RT)Dipole moment and stationary phase partitioningDestructiveHigh (5-8 mins/sample)Low
SC-XRD Electron Density MapX-ray photon scattering by atomic electron cloudsNon-destructiveVery Low (Days/sample)Very High
FT-IR C-H Bending VibrationsDipole changes during molecular vibrationNon-destructiveVery High (1-2 mins/sample)Very Low
Conclusion & Best Practices

For absolute structural elucidation during R&D and process development, ¹H-NMR is the unrivaled choice due to the definitive causality of J-coupling patterns. It requires no authentic standards to prove which isomer is which. However, once the retention times are firmly established against these NMR-verified standards, HPLC-UV becomes the superior self-validating system for high-throughput, routine quality control and batch release.

References
  • Title : Gould–Jacobs reaction Source : Wikipedia URL :[Link]

  • Title : Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers Source : Master Organic Chemistry URL :[Link]

Validation

Benchmarking Synthetic Routes for 6,7-Dichloroquinoline-3-carboxylic Acid Production

The synthesis of 2,4-unsubstituted quinoline-3-carboxylic acids—specifically those with halogenation at the 6 and 7 positions—presents a unique mechanistic challenge. While 6,7-dichloroquinoline-3-carboxylic acid (CAS: 9...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2,4-unsubstituted quinoline-3-carboxylic acids—specifically those with halogenation at the 6 and 7 positions—presents a unique mechanistic challenge. While 6,7-dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) is a highly valuable scaffold for kinase inhibitors and advanced antibacterial agents, standard quinolone syntheses naturally install an unwanted oxygen moiety at the C4 position.

This guide objectively benchmarks the two primary synthetic pathways for this compound: the classical Gould-Jacobs Deoxygenation Route and the modern SnCl₂-Mediated Reductive Cyclization Route . By analyzing the causality behind reagent selection and providing self-validating analytical metrics, this guide equips researchers with the data necessary to scale production efficiently.

Mechanistic Pathways & Route Design

The fundamental divergence in synthesizing a 2,4-unsubstituted quinoline lies in how the pyridine ring is constructed.

  • Route 1 (Gould-Jacobs): Constructs the ring via thermal electrocyclization, which inherently leaves a hydroxyl group at C4. This necessitates a harsh, two-step deoxygenation process 1. Furthermore, cyclization of 3,4-dichloroaniline suffers from poor regioselectivity, yielding a mixture of 5,6-dichloro and 6,7-dichloro isomers 2.

  • Route 2 (Reductive Cyclization): Bypasses the C4-oxygen entirely by utilizing an o-nitrobenzaldehyde precursor. The regiochemistry is pre-locked by the starting material, ensuring 100% regioselectivity for the 6,7-dichloro substitution pattern 3.

G cluster_0 Route 1: Classical Gould-Jacobs cluster_1 Route 2: Reductive Cyclization (Preferred) A 3,4-Dichloroaniline + EMME B Ethyl 4-OH-6,7-dichloroquinoline -3-carboxylate A->B 1. 110°C 2. 250°C (Dowtherm A) C Ethyl 4,6,7-trichloroquinoline -3-carboxylate B->C POCl3, Reflux F Ethyl 6,7-Dichloroquinoline -3-carboxylate C->F TsNHNH2, then Na2CO3 (Selective Deoxygenation) D 4,5-Dichloro-2-nitrobenzaldehyde + Ethyl 3,3-diethoxypropanoate D->F SnCl2·2H2O, EtOH, 90°C G 6,7-Dichloroquinoline- 3-carboxylic acid F->G 1. NaOH/MeOH 2. HCl (pH 3)

Fig 1: Mechanistic divergence between the Gould-Jacobs and reductive cyclization routes.

Benchmarking the Synthetic Routes

When evaluating these routes for scale-up, Route 2 vastly outperforms Route 1 in atom economy, safety, and yield.

Performance MetricRoute 1: Gould-Jacobs & DeoxygenationRoute 2: SnCl₂-Mediated Reductive Cyclization
Total Steps 52
Overall Yield 25 – 35%70 – 85%
Regioselectivity Moderate (Requires separation of 5,6-isomer)Excellent (Pre-defined by starting material)
Key Reagents EMME, Dowtherm A, POCl₃, TsNHNH₂Ethyl 3,3-diethoxypropanoate, SnCl₂·2H₂O
Scalability & Safety Low (Thermal hazards at 250 °C, toxic POCl₃)High (Mild reflux at 90 °C, simple filtration)

Route 1: The Classical Gould-Jacobs & Deoxygenation Pathway

While historically significant, this route is bottlenecked by the necessary removal of the C4-hydroxyl group. Standard catalytic hydrogenation (Pd/C) of the 4-chloro intermediate frequently results in unwanted hydrodehalogenation of the 6,7-aryl chlorides. To prevent this, a selective chemical deoxygenation utilizing p-toluenesulfonylhydrazide is required.

Experimental Protocol
  • Condensation & Cyclization: Heat 3,4-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.2 eq) at 110 °C for 2 h. Dilute the resulting enamine in Dowtherm A and heat to 250 °C for 1 h to trigger the 6-electron electrocyclization 1. Cool to precipitate ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: Suspend the intermediate in POCl₃ (10.0 eq) and reflux for 3 h. Quench carefully over crushed ice to isolate ethyl 4,6,7-trichloroquinoline-3-carboxylate.

  • Selective Deoxygenation: Dissolve the trichloro-intermediate in DMF. Add p-toluenesulfonylhydrazide (1.5 eq) and heat to 100 °C to form the hydrazone. Add Na₂CO₃ (3.0 eq) and increase heat to 150 °C. The base drives the elimination of N₂ and TsOH, yielding ethyl 6,7-dichloroquinoline-3-carboxylate without cleaving the 6,7-chlorines.

  • Saponification: Reflux the ester in 10% NaOH/MeOH for 2 h, then acidify with HCl to pH 3 to precipitate the final 6,7-dichloroquinoline-3-carboxylic acid.

Route 2: The Reductive Cyclization Pathway (Recommended)

This elegant one-pot cascade reaction relies on the dual nature of Tin(II) chloride. Causality of Reagent Choice: SnCl₂ acts first as a reducing agent to convert the nitro group to an amine. Simultaneously, its Lewis acidic properties catalyze the Friedländer-type condensation of the transient aniline with the acetal (ethyl 3,3-diethoxypropanoate), driving the cyclization forward before the unstable 2-aminobenzaldehyde can degrade 3.

Experimental Protocol
  • Reductive Cyclization: To a round-bottom flask, add 4,5-dichloro-2-nitrobenzaldehyde (1.0 eq) and ethanol to achieve a 0.2 M concentration.

  • Add ethyl 3,3-diethoxypropanoate (2.5 eq) followed by SnCl₂·2H₂O (4.0 eq).

  • Heat the mixture to 90 °C (reflux) for 4 hours.

    • Self-Validating Step: Monitor via TLC (UV 254 nm). The successful formation of the quinoline ring is indicated by the emergence of a highly fluorescent blue spot, confirming the aromatization.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in EtOAc and quench with saturated aqueous NaHCO₃. (Caution: Vigorous CO₂ evolution; tin salts will precipitate as thick white solids). Filter the emulsion through a pad of Celite to remove the tin salts. Concentrate the filtrate to isolate ethyl 6,7-dichloroquinoline-3-carboxylate.

  • Saponification: Dissolve the ester in MeOH, add an equal volume of 10% aqueous NaOH, and reflux for 2 h. Cool and acidify with 1M HCl to pH 3. Filter and dry the resulting white precipitate to yield pure 6,7-dichloroquinoline-3-carboxylic acid.

Analytical Validation & Experimental Data

To ensure a self-validating experimental system, researchers should rely on ¹H NMR. Because the quinoline ring lacks substitutions at positions 2, 4, 5, and 8, all four aromatic protons will appear as distinct singlets (lacking any significant ortho or meta coupling). This unique spectral signature makes structural verification instantaneous.

Compound¹H NMR (DMSO-d₆, 400 MHz) Expected SignalsMS (ESI+) m/z
Ethyl 6,7-dichloroquinoline-3-carboxylate δ 9.25 (s, 1H, H-2), 8.85 (s, 1H, H-4), 8.40 (s, 1H, H-8), 8.35 (s, 1H, H-5), 4.40 (q, 2H, -CH₂-), 1.35 (t, 3H, -CH₃)[M+H]⁺ 270.0
6,7-Dichloroquinoline-3-carboxylic acid δ 9.30 (s, 1H, H-2), 8.90 (s, 1H, H-4), 8.45 (s, 1H, H-8), 8.40 (s, 1H, H-5), 13.50 (br s, 1H, -COOH)[M+H]⁺ 242.0

Conclusion

For the targeted production of 6,7-dichloroquinoline-3-carboxylic acid, the SnCl₂-Mediated Reductive Cyclization is the objectively superior route. It entirely circumvents the regioselectivity issues of the Gould-Jacobs condensation and eliminates the need for hazardous thermal cyclizations and complex deoxygenation steps. By utilizing 4,5-dichloro-2-nitrobenzaldehyde, researchers can achieve high-purity yields in just two highly scalable steps.

References

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.Benchchem.
  • Nonclassical Biological Activities of Quinolone Derivatives.Journal of Pharmacy & Pharmaceutical Sciences (University of Alberta).

Sources

Safety & Regulatory Compliance

Safety

6,7-Dichloroquinoline-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling halogenated heteroaromatic compounds like 6,7-Dichloroquinoline-3-carboxylic acid requires more than just following a safety data sheet—it requires a mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated heteroaromatic compounds like 6,7-Dichloroquinoline-3-carboxylic acid requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior. This compound, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and quinolone-derivative therapeutics, presents specific environmental and operational risks due to its dichloro-substitution and acidic moiety.

The following guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this chemical, ensuring strict regulatory compliance and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound.

Table 1: Chemical & Hazard Profile

ParameterValue / Specification
Chemical Name 6,7-Dichloroquinoline-3-carboxylic acid
CAS Number 948294-42-6
Molecular Formula C₁₀H₅Cl₂NO₂
Primary Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
EPA Waste Classification Characteristic Hazardous Waste (Halogenated Organic)
Accumulation Time Limit ≤ 90 days (LQG) or ≤ 180 days (SQG)
Target pH for Aqueous Waste 6.0 – 8.0 (Neutralized prior to final containerization)

The Causality of the Hazard: The 6,7-dichloro substitution pattern on the quinoline core significantly increases the lipophilicity and environmental persistence of the molecule. If improperly disposed of (e.g., via standard municipal incineration or drain disposal), the thermal degradation of these covalent C-Cl bonds generates highly toxic hydrogen chloride (HCl) gas. Furthermore, incineration at suboptimal temperatures without proper emission controls poses a severe risk of synthesizing polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) ([1]). Therefore, waste containing this compound must be strictly segregated into halogenated waste streams destined for high-temperature incineration equipped with alkaline acid scrubbers.

Operational Safety & Handling Protocol

Every handling procedure must be a self-validating system to prevent exposure to the aerosolized powder (which causes H335 respiratory tract irritation).

  • Step 1: Engineering Controls Setup

    • Action: Conduct all weighing, transfer, and dissolution operations inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: The dry powder form is highly susceptible to static charge and aerosolization. A hard-ducted hood ensures that any airborne particulates are captured and filtered rather than recirculated.

    • Validation Checkpoint: Before opening the chemical container, inspect the fume hood's digital airflow monitor. Proceed only if the face velocity is stable at 80–100 feet per minute (fpm).

  • Step 2: Dynamic PPE Selection

    • Action: Wear a fully buttoned lab coat, wrap-around safety goggles, and double-layer nitrile gloves.

    • Causality: The carboxylic acid moiety acts as a proton donor, causing localized skin and eye irritation (H315, H319). While nitrile provides an excellent barrier against the solid powder, glove permeability changes drastically if the compound is dissolved in carrier solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

    • Validation Checkpoint: Perform a visual inspection and "inflation test" of the inner gloves for micro-tears before donning the outer pair.

Waste Segregation & Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA) framework, generators are legally required to make accurate waste determinations from "cradle to grave" ([2]).

  • Step 1: Strict Stream Segregation

    • Action: Separate 6,7-Dichloroquinoline-3-carboxylic acid waste strictly into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents (e.g., ethanol, acetone).

    • Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and operational hazards. Non-halogenated incinerators lack the alkaline scrubbers required to neutralize the HCl gas produced by the dichloro-quinoline core ([3]).

  • Step 2: Containerization and pH Stabilization

    • Action: Collect liquid waste in high-density polyethylene (HDPE) carboys. If the waste is an aqueous mixture, neutralize it to pH 6.0–8.0 before capping.

    • Causality: The carboxylic acid group can lower the pH of the waste solution. Highly acidic halogenated waste can degrade standard plastic container seals over the 90-day accumulation period and poses a reactivity risk if inadvertently mixed with trace cyanides in the waste stream.

    • Validation Checkpoint: Use a calibrated pH probe or broad-range pH paper to confirm the aqueous layer is neutral before sealing the carboy.

  • Step 3: Manifesting & Transport

    • Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "6,7-Dichloroquinoline-3-carboxylic acid" and check the "Halogenated" and "Toxic" hazard boxes.

Disposal Routing Visualization

The following decision matrix illustrates the strict routing required to ensure environmental compliance and safety.

WasteRouting Start 6,7-Dichloroquinoline-3-carboxylic acid Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, Vials, Gloves) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid Liquid/Solution SolidContainer Contaminated Solids Waste Stream Solid->SolidContainer Halogen Halogenated Organic Waste Stream Liquid->Halogen Incinerator High-Temperature Incineration (with Acid Scrubber) Halogen->Incinerator SolidContainer->Incinerator

Figure 1: Decision matrix and disposal routing for 6,7-Dichloroquinoline-3-carboxylic acid waste.

Spill Response Methodology

In the event of a breach, immediate and calculated action is required to prevent environmental release and personnel exposure.

  • Step 1: Containment & Suppression

    • Action: Isolate the spill area. If the spill consists of dry powder, gently cover it with damp, inert absorbent paper.

    • Causality: Sweeping dry halogenated powders generates airborne particulates that easily bypass standard surgical masks and contaminate HVAC systems. Dampening the powder prevents aerosolization.

  • Step 2: Collection

    • Action: Use a dedicated chemical spill kit. For liquid solutions, apply an inert absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Reactive absorbents (like strong basic powders) might react exothermically with the concentrated carboxylic acid group. Inert materials safely sequester the liquid without generating heat.

  • Step 3: Decontamination & Validation

    • Action: Wash the affected surface with a mild alkaline detergent solution, followed by a distilled water rinse.

    • Validation Checkpoint: Swipe the cleaned area with pH paper. A reading of pH 6.5–7.5 confirms the complete removal of acidic chemical residues.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine.[Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for 6,7-Dichloroquinoline-3-carboxylic acid

As researchers and drug development professionals expand their libraries of halogenated heterocycles, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) has emerged as a critical building block[1]. However, the s...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals expand their libraries of halogenated heterocycles, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) has emerged as a critical building block[1]. However, the same structural features that make it chemically valuable—specifically its di-halogenated quinoline core—also dictate stringent handling, personal protective equipment (PPE), and disposal requirements.

This guide synthesizes technical accuracy with field-proven laboratory safety protocols to provide a self-validating operational framework for handling this compound.

Mechanistic Toxicology & Hazard Rationale

To effectively protect yourself, you must understand why the chemical is hazardous. 6,7-Dichloroquinoline-3-carboxylic acid is a fine powder classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant (H315), Category 2A Serious Eye Irritant (H319), and Category 3 Specific Target Organ Toxicity - Single Exposure (H335, respiratory irritation)[2].

The Causality of Toxicity: The inclusion of chlorine atoms at the 6 and 7 positions of the quinoline ring significantly increases the molecule's lipophilicity compared to the base quinoline scaffold. This enhanced lipophilicity facilitates rapid dermal penetration if the powder is dissolved in common laboratory solvents like DMSO or DMF. Furthermore, literature on halogenated quinolines indicates that depending on the substitution pattern, these scaffolds can undergo partial metabolism or oxidation to yield electrophilic quinone imines[3]. These electrophiles can covalently bind to cellular proteins, driving the localized irritation pathways (H315/H319) observed upon contact[3].

Mechanism HQ 6,7-Dichloroquinoline- 3-carboxylic acid Metab Oxidation / Metabolism HQ->Metab Partial Oxidation Tox Cellular Toxicity & Irritation (H315/H319) HQ->Tox Direct Contact Quinone Electrophilic Quinone Imines Metab->Quinone Quinone->Tox Protein Binding

Putative toxicological pathway of halogenated quinolines leading to cellular irritation.

Personal Protective Equipment (PPE) Matrix

Because 6,7-Dichloroquinoline-3-carboxylic acid poses a dual threat as an aerosolized powder (respiratory/eye hazard) and a lipophilic irritant in solution (dermal hazard), standard PPE must be upgraded.

Protection ZoneRequired EquipmentSpecification & RationaleReplacement Protocol
Ocular Chemical Safety GogglesSpec: Snug-fitting, indirect-vented goggles. Rationale: Standard safety glasses do not protect against fine aerosolized powders (H335/H319)[2].Replace if scratched or if straps lose elasticity.
Dermal (Hands) Double Nitrile GlovesSpec: Outer glove ≥ 5 mil thickness. Rationale: Protects against incidental powder contact. If handling in DMSO/DMF, the solvent acts as a carrier, requiring immediate outer-glove removal upon contamination.Change outer gloves immediately after weighing or upon suspected contamination.
Dermal (Body) Lab Coat with Knit CuffsSpec: 100% Cotton or Flame-Resistant (FR) coat. Rationale: Knit cuffs prevent the wrists from being exposed between the glove and the sleeve.Launder weekly; replace immediately if chemical spill occurs.
Respiratory Fume Hood (Primary)Spec: Face velocity of 80–120 feet per minute (fpm). Rationale: Prevents inhalation of H335-classified dusts[2].Annual certification required.

Operational Workflow: Safe Handling & Dissolution

To ensure a self-validating protocol, every step below includes a built-in verification check to confirm the safety boundary has not been breached.

Step-by-Step Methodology
  • Pre-Operation Validation:

    • Action: Turn on the chemical fume hood and check the digital airflow monitor.

    • Validation: Ensure the face velocity reads between 80–120 fpm. Do not proceed if the alarm sounds or flow is inadequate.

  • Static Elimination (Critical for Powders):

    • Action: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Use a grounded, stainless-steel spatula.

    • Rationale: 6,7-Dichloroquinoline-3-carboxylic acid is a fine powder. Static charge can cause the powder to repel from the spatula, aerosolizing the chemical into the hood environment and contaminating the user's gloves.

  • Weighing and Transfer:

    • Action: Tare a disposable anti-static weigh boat. Carefully transfer the required mass. Cap the source bottle immediately.

    • Validation: Inspect the outer gloves. If any white powder is visible on the nitrile, remove the outer gloves inside the hood, dispose of them in solid waste, and don a new outer pair.

  • Dissolution:

    • Action: Transfer the powder into the destination vial. Add the required solvent (e.g., DMSO) slowly down the side of the vial to wash down residual powder. Seal the vial before vortexing.

    • Rationale: Sealing the vial before agitation prevents the aerosolization of micro-droplets of the highly skin-penetrating DMSO/quinoline mixture.

  • Decontamination:

    • Action: Wipe down the balance and hood surface with a damp paper towel (using 70% ethanol or water).

    • Validation: Shine an oblique light (e.g., a strong flashlight held parallel to the surface) across the balance area to ensure no micro-dust particles remain.

Workflow Start 1. Fume Hood Prep Verify flow >100 fpm PPE 2. PPE Donning Double Nitrile, Goggles Start->PPE Weigh 3. Static-Free Weighing Use grounded spatulas PPE->Weigh Solvent 4. Solvent Addition Seal vial before vortexing Weigh->Solvent Decon 5. Decontamination Wet wipe & oblique light check Solvent->Decon

Workflow for safe handling and dissolution of 6,7-Dichloroquinoline-3-carboxylic acid.

Spill Response & Halogenated Waste Disposal

Solid Spill Protocol

If the powder spills inside the fume hood:

  • Do not dry sweep. Dry sweeping aerosolizes the H335 respiratory irritant[2].

  • Dampen an absorbent pad or paper towel with water or a mild solvent (like ethanol).

  • Gently lay the damp pad over the powder to trap it.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all contaminated materials into a designated hazardous waste bag.

Disposal Plan: The Halogenated Waste Requirement

Because this compound contains two chlorine atoms, it must be segregated into Halogenated Organic Waste [2][4].

  • The Causality of Segregation: Non-halogenated waste is typically incinerated at lower temperatures. If halogenated compounds like 6,7-Dichloroquinoline-3-carboxylic acid are incinerated at low temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic dioxins and furans. Halogenated waste is routed to specialized high-temperature incinerators designed to safely cleave the carbon-halogen bonds without generating toxic byproducts.

  • Liquid Waste: Any solvent containing this compound must go into the "Halogenated Liquid Waste" carboy.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a solid waste container specifically labeled for halogenated organic contamination.

References

  • Chemsrc. (2025). 6,7-Dichloroquinoline-3-carboxylic acid | CAS#:948294-42-6. Retrieved from[Link]

  • Oxford Academic. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloroquinoline-3-carboxylic acid
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Reactant of Route 2
6,7-Dichloroquinoline-3-carboxylic acid
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